Calcium bis(O-acetylsalicylate)
Description
Historical Trajectory of Academic Inquiry into Calcium Acetylsalicylate
The academic inquiry into calcium acetylsalicylate emerged from the extensive history of its parent compound, acetylsalicylic acid (aspirin), which was first synthesized in a pure, stable form in 1897. wikipedia.orgwikipedia.org While aspirin (B1665792) became a cornerstone analgesic, anti-inflammatory, and antipyretic agent, its use was associated with gastrointestinal irritation. nih.gov This prompted research into more soluble and potentially less irritating forms of the drug. henryford.com
Early research in the 1930s focused on the preparation of a stable calcium salt of acetylsalicylic acid. A 1935 patent detailed a method for its synthesis, highlighting the goal of creating a water-soluble salt that would possess the therapeutic properties of aspirin with the potential for more ready assimilation by the digestive tract. google.com The initial hypothesis was that increased solubility would lead to less localized irritation in the stomach. henryford.com Subsequent research often involved carbaspirin calcium, a formulation designed to be more soluble and potentially less harmful to the stomach than standard aspirin. innovations-report.com
| Milestone | Year | Key Finding/Objective |
| Synthesis of Acetylsalicylic Acid | 1897 | Felix Hoffmann at Bayer synthesizes acetylsalicylic acid in a pure and stable form. wikipedia.orgwikipedia.org |
| Patent for Calcium Acetylsalicylate Preparation | 1935 | A method is patented for creating a stable, water-soluble calcium salt of aspirin to improve its properties. google.com |
| Early Comparative Studies | c. 1961 | Studies begin to compare the effects of calcium-aspirin complexes to aspirin, noting differences in gastrointestinal blood loss, which was inversely correlated with solubility. henryford.com |
| Platelet Aggregation Studies | 1996 | Research confirms that carbaspirin calcium has an anti-aggregant effect comparable to aspirin, demonstrating its value in post-surgical contexts. nih.gov |
| Gastrointestinal Damage Comparison | 1996 | A key randomized trial directly compares gastroduodenal mucosal damage from effervescent calcium carbasalate and aspirin, showing significantly less damage from the calcium salt form. nih.gov |
| Systemic vs. Local Effects Inquiry | 2008 | A retrospective study investigates whether aspirin-induced ulcers are due to local or systemic effects by comparing aspirin with effervescent calcium carbasalate. jwatch.org |
Scope and Significance of Contemporary Calcium Acetylsalicylate Research Paradigms
Contemporary research on calcium acetylsalicylate continues to focus on its distinct properties relative to standard aspirin, primarily its gastrointestinal profile and specific clinical applications. The main active metabolite responsible for its therapeutic effects is salicylic (B10762653) acid, derived from the hydrolysis of the absorbed aspirin. patsnap.com The mechanism of action involves the irreversible inhibition of both cyclooxygenase (COX-1 and COX-2) enzymes, which in turn reduces the synthesis of prostaglandins (B1171923) and thromboxane (B8750289) A2. patsnap.comncats.io This action accounts for its anti-inflammatory and antiplatelet effects. patsnap.comnih.gov
A significant paradigm of modern research is the direct comparison of gastroduodenal effects. A landmark 1996 endoscopist-blinded, randomized, crossover trial provided crucial data in this area. The study compared the effects of effervescent calcium carbasalate (ECC) with acetylsalicylic acid (ASA) in healthy volunteers. The results showed that ECC caused significantly fewer gastric mucosal erosions than ASA. nih.gov While both compounds achieved similar serum salicylate (B1505791) concentrations and comparable inhibition of serum thromboxane B2 and gastric mucosal prostaglandin (B15479496) E2 synthesis, the formulation of the calcium salt proved to be less damaging to the gastric mucosa. nih.gov
| Gastric Mucosal Damage Assessment (Mean ± SD) | Acetylsalicylic Acid (ASA) | Effervescent Calcium Carbasalate (ECC) | P-value |
| Total Gastric Erosions | 23.8 (16.1) | 9.1 (8.7) | 0.004 |
| Lanza Score (Gastric Body) | - | - | 0.003 |
| Visual Analogue Score (Gastric Body) | 32.7 mm (20.8) | 16.9 mm (15.9) | 0.008 |
Data from Murray FE, et al., Gut, 1996. nih.gov
Another area of research investigates its efficacy in specific clinical scenarios. Studies have confirmed the platelet anti-aggregant effect of calcium carbasalate, showing it effectively inhibits platelet production of thromboxane B2 very early after administration, making it useful in the immediate postoperative period following procedures like aorto-coronary bypass grafts. nih.gov More recent research has also explored the combination of low-dose aspirin with calcium supplementation for the prevention of preeclampsia in high-risk pregnancies, finding the combination to be more effective than aspirin alone. nih.gov
However, some research has questioned the premise that the reduced local irritation of calcium acetylsalicylate translates to a lower risk of peptic ulcers. A 2008 retrospective database study concluded that the risk of developing a peptic ulcer did not differ significantly between users of low-dose aspirin and effervescent calcium carbasalate, suggesting that the ulcerogenic effects of aspirin are primarily systemic rather than local. innovations-report.comjwatch.org
Conceptual Frameworks in Calcium Acetylsalicylate Studies
The investigation of calcium acetylsalicylate is guided by several key conceptual frameworks common in pharmaceutical and clinical research. spparenet.orgaje.comresearcher.life
Comparative Efficacy and Safety: The most prominent framework is the direct comparison of calcium acetylsalicylate with its parent compound, acetylsalicylic acid. nih.gov Research within this framework aims to establish bioequivalence in therapeutic action (e.g., analgesic, anti-inflammatory, antiplatelet effects) while demonstrating a superior safety profile, particularly concerning gastrointestinal tolerance. nih.govjwatch.org Studies are designed to measure specific outcomes like the number of gastric erosions, levels of biochemical markers, and clinical endpoints to quantify the differences between the two compounds. nih.govnih.gov
Benefit-Risk Assessment: This framework is central to understanding the clinical utility of calcium acetylsalicylate. It involves weighing the established therapeutic benefits of aspirin against the potential reduction in adverse effects offered by the calcium salt formulation. The significance of this research lies in identifying patient populations for whom the balance of benefit to risk is more favorable with calcium acetylsalicylate than with standard aspirin, such as those with a higher risk for gastrointestinal complications. innovations-report.comnih.gov
Pharmaceutical Formulation and Development: This framework underpins the very existence of calcium acetylsalicylate. The initial research was driven by the pharmaceutical goal of creating a derivative of acetylsalicylic acid with improved physicochemical properties, such as enhanced stability and solubility. google.com This framework focuses on how modifying the chemical structure (i.e., creating a salt) can alter a drug's behavior in the body, such as its dissolution rate and local concentration, potentially leading to an improved therapeutic profile. henryford.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
69-46-5 |
|---|---|
Molecular Formula |
C18H14CaO8 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
calcium bis(2-acetyloxybenzoate) |
InChI |
InChI=1S/2C9H8O4.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
KRALOLGXHLZTCW-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] |
Other CAS No. |
69-46-5 |
Synonyms |
2-(Acetyloxy)benzoic Acid Acetylsalicylic Acid Acetysal Acid, Acetylsalicylic Acylpyrin Aloxiprimum Aspirin Colfarit Dispril Easprin Ecotrin Endosprin Magnecyl Micristin Polopirin Polopiryna Solprin Solupsan Zorprin |
Origin of Product |
United States |
Synthetic Routes and Mechanistic Elucidation of Calcium Acetylsalicylate
Established Synthetic Pathways for Calcium Acetylsalicylate Production
A common established method for producing calcium acetylsalicylate involves the intimate mixing of finely powdered acetylsalicylic acid (aspirin) and precipitated chalk (calcium carbonate) in water, followed by stirring to complete the reaction google.com. Another approach involves reacting acetylsalicylic acid with calcium carbonate in water, followed by filtration and precipitation of the calcium salt using methanol (B129727) google.comgoogle.com. Some methods also incorporate urea (B33335) in the reaction mixture, which can contribute to higher yields and lower costs google.compatsnap.com.
An alternative method for preparing calcium acetylsalicylate involves dissolving acetylsalicylic acid and a calcium source (e.g., calcium propionate) in an alcohol (such as ethanol) along with urea. A solution of the calcium source in purified water is then slowly added dropwise to the aspirin-urea solution at an elevated temperature, followed by cooling for crystallization patsnap.com.
Table 1: Key Reactants and Conditions in Established Calcium Acetylsalicylate Synthesis
| Reactant 1 | Reactant 2 | Solvent/Medium | Additives (Optional) | Temperature (°C) | Precipitation Agent | Yield (%) | Purity (%) | Source |
| Acetylsalicylic acid | Calcium carbonate | Water | - | ≤ 20 | Methanol | 60-99.5 | 99.5 | google.com |
| Acetylsalicylic acid | Calcium carbonate | Water | Urea | ≤ 10 or ≤ 15 | Methanol | 80-93 | - | google.comgoogle.com |
| Acetylsalicylic acid | Calcium propionate | Ethanol | Urea | 40-50 | Cooling | 97.1-98.1 | 99.1-99.3 | patsnap.com |
Reaction Mechanisms and Kinetics in Calcium Acetylsalicylate Synthesis
The fundamental reaction for producing calcium acetylsalicylate involves combining acetylsalicylic acid with a calcium compound that typically has an alkaline reaction to directly form the calcium salt google.com. For instance, when calcium carbonate is used, the reaction involves the acid-base neutralization between acetylsalicylic acid and calcium carbonate, producing calcium acetylsalicylate, water, and carbon dioxide google.com. The evolution of carbon dioxide can lead to the formation of a heavy foam google.com.
The reaction kinetics are influenced by various factors. For example, the fineness of the powdered aspirin (B1665792) can increase the reaction rate google.com. Continuous agitation in the liquid medium also assists the reaction to go to completion quickly google.com. Temperature control is crucial, with reactions often maintained at or below 20°C to prevent hydrolysis of acetylsalicylic acid, which can decrease the yield google.com. The hydrolysis of acetylsalicylic acid is pH-dependent, with basic conditions generally accelerating it fip.org.
Optimization Strategies for Calcium Acetylsalicylate Yield and Purity
Optimization strategies focus on maximizing the yield and purity of calcium acetylsalicylate. Key factors include:
Purity of Reagents: Using substantially pure acetylsalicylic acid and precipitated chalk (calcium carbonate) is preferred. Chalk is favored over calcium hydroxide (B78521) due to the strong alkaline reaction of the latter, which can promote hydrolysis and reduce yield google.com. Reagents should contain minimal impurities like iron and magnesium google.com.
Temperature Control: Maintaining the reaction temperature, typically below 20°C, is critical to prevent decomposition and ensure good yields google.com.
Solvent and Precipitation: Water is commonly used as the liquid medium, with methanol frequently employed as a non-solvent to precipitate the calcium acetylsalicylate from the aqueous solution google.com. Slow addition of methanol and slow agitation during precipitation can lead to larger yields and relatively larger, more easily flowing crystals google.com.
Purification: Repeated washings or digestions with methanol can stabilize the product by removing decomposition products and other undesirable impurities google.com. Dissolving crude calcium acetylsalicylate in cold water (around 10°C) and then reprecipitating with methanol is an alternative purification method google.com. Drying the crystals at temperatures not exceeding 50°C is also recommended for stability google.com.
Reactant Ratios: Using an excess of calcium acetate (B1210297) can depress the ionization of newly formed acetic acid during the reaction, maintaining the pH around 5 and preventing the acetylsalicylic acid from being exposed to solutions with a pH greater than 7, which could lead to decomposition google.com.
Yields ranging from 60% to over 99.5% of the theoretical yield, with purities assaying at 99.5%, have been reported when careful manufacturing practices are followed google.com.
Novel and Green Chemistry Approaches in Calcium Acetylsalicylate Synthesis
Green chemistry principles emphasize minimizing waste, using less hazardous chemicals and solvents, and improving energy efficiency innovareacademics.inresearchgate.net. While specific novel and green approaches for calcium acetylsalicylate are less extensively detailed in the immediate search results compared to general aspirin synthesis, the broader principles can be applied.
Environmentally Benign Methodologies for Calcium Acetylsalicylate Preparation
General green chemistry approaches for aspirin (acetylsalicylic acid) synthesis, which could potentially be adapted or inform the synthesis of its calcium salt, include:
Catalyst Choice: Replacing hazardous catalysts like concentrated sulfuric acid with safer alternatives such as phosphoric acid has been explored for acetylsalicylic acid synthesis, showing comparable yields abcr-mefmo.orgabcr-mefmo.orgslideshare.net. Calcium oxide has also been investigated as a catalyst or reaction accelerator in the synthesis of acetylsalicylic acid from acetic anhydride (B1165640) and salicylic (B10762653) acid, leading to high yields and a non-polluting, one-pot process that avoids acid residues and organic solvents wipo.intgoogle.com.
Solvent Reduction/Replacement: Methods that reduce or eliminate the need for organic solvents are a key aspect of green chemistry wipo.intgoogle.com. The use of water as a primary solvent, followed by precipitation with methanol, as seen in established methods, already aligns partially with green principles compared to purely organic solvent-based syntheses google.com.
Solid-State Reactions: The preparation of calcium acetylsalicylate ascorbate (B8700270) (a complex containing calcium acetylsalicylate) has been achieved through solid-phase chemical reactions by grinding acetylsalicylic acid, ascorbic acid, and calcium oxide in a reaction vessel at normal temperature, eliminating the need for solvents google.com. This "grinding" or mechanochemical approach represents a highly environmentally benign methodology.
Catalytic Systems in Calcium Acetylsalicylate Synthesis
Catalytic systems play a crucial role in enhancing reaction efficiency and reducing environmental impact. In the context of calcium acetylsalicylate synthesis:
Calcium Compounds as Catalysts: Calcium compounds themselves can act as catalysts in various organic syntheses alfachemic.comresearcher.life. For the synthesis of acetylsalicylic acid, calcium oxide has been shown to act as a catalyst or reaction accelerator, leading to high yields and a cleaner process wipo.intgoogle.com. While these examples are for aspirin itself, the principle of using calcium compounds as catalysts or promoters could extend to the formation of its salt.
Acid Catalysts: Traditional aspirin synthesis often uses strong acid catalysts like sulfuric acid libretexts.orglatech.edu. Green alternatives like phosphoric acid have been successfully employed, offering a safer profile without compromising yield abcr-mefmo.orgabcr-mefmo.org. Solid acid catalysts, such as Preyssler's anion, have also been investigated for aspirin synthesis at room temperature, offering efficiency and recyclability researchgate.net.
Microwave Irradiation: Microwave irradiation can be used as an energy-efficient tool in green chemistry syntheses. Calcium carbonate has been found to be an effective basic catalyst under microwave irradiation for aspirin synthesis, achieving high yields in short reaction times scheikundeinbedrijf.nl.
Solid-State Chemistry Aspects of Calcium Acetylsalicylate Synthesis
Solid-state chemistry aspects are crucial for the properties and stability of the final calcium acetylsalicylate product. These include crystallization, crystal habit, and polymorphism.
Crystallization: The crystallization process is vital for obtaining a pure, homogeneous crystalline product acs.orgwhiterose.ac.uk. Factors such as temperature control, slow addition of precipitating agents (e.g., methanol), and agitation during precipitation influence crystal size and morphology google.com. For instance, slow movement, slow methanol addition, and low temperature during precipitation can result in a large yield of relatively large, thick crystals that form an easy-flowing crystalline powder google.com. Continuous crystallization methods, such as continuous mixed suspension mixed product removal (MSMPR) crystallizers, are being developed to achieve pure, homogeneous crystalline products for acetylsalicylic acid, which could be relevant for its calcium salt acs.org. Ultrasonic enhanced continuous crystallization has also been shown to significantly enhance crystallization, shortening induction times and increasing efficiency by intensifying fluid mixing and introducing cavitation bubbles as nucleation sites acs.org.
Polymorphism: Polymorphism refers to the ability of a compound to crystallize into more than one crystal structure mdpi.comwikipedia.org. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, stability, melting point, and mechanical properties mdpi.comwikipedia.org. While acetylsalicylic acid (aspirin) itself is known to exhibit polymorphism, with at least four reported polymorphs mdpi.comwikipedia.org, specific details on the polymorphism of calcium acetylsalicylate are less extensively covered in the immediate search results. However, the concept of polymorphism is critical in pharmaceutical development as it directly impacts drug performance and functionality mdpi.com. The dehydration of calcium acetate monohydrate can lead to different anhydrous polymorphs of calcium acetate, indicating that calcium salts can exhibit polymorphic behavior acs.org.
Table 2: Crystallization Parameters and Outcomes
| Parameter | Effect on Crystallization | Source |
| Temperature (e.g., 5°C) | Chilling aqueous solution of calcium aspirin aids crystallization. | google.com |
| Methanol Addition (slow) | Leads to larger yield and relatively large, thick crystals. | google.com |
| Agitation (slow) | Promotes the formation of relatively large crystals. | google.com |
| Ultrasonic Power/Time | Shortens induction time, enhances crystallization efficiency, influences particle size. | acs.org |
| Supersaturation Degree | Affects crystallization process and induction time. | acs.org |
| Continuous Crystallization | Aims for uniform size distribution, higher stability, and superior crystallinity in pharmaceutical compounds. | whiterose.ac.uk |
Advanced Characterization of Calcium Acetylsalicylate States
Spectroscopic Analysis of Calcium Acetylsalicylate Polymorphs and Solvates
Spectroscopic methods are fundamental in identifying and differentiating the solid-state forms of pharmaceutical compounds by probing their molecular vibrations, electronic transitions, and the chemical environment of specific nuclei.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a detailed fingerprint of the acetylsalicylate molecule. Theoretical and experimental studies on the parent compound, acetylsalicylic acid, provide a basis for understanding the spectral features of its calcium salt. researchgate.netsphinxsai.com The formation of the calcium salt primarily affects the carboxyl group, leading to distinct shifts in its characteristic vibrational frequencies.
Key vibrational modes for the acetylsalicylate moiety include:
C=O Stretching: The carbonyl groups in the ester and carboxylic acid functionalities exhibit strong absorption bands. In acetylsalicylic acid, the ester C=O stretch is typically observed around 1750 cm⁻¹, while the carboxylic acid C=O stretch appears near 1690 cm⁻¹. Upon formation of the calcium salt, the carboxylate group (COO⁻) symmetric and asymmetric stretching vibrations replace the carboxylic acid C=O band, typically appearing in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.
C-O Stretching: Vibrations associated with the C-O bonds of the ester and carboxylate groups are also sensitive to the molecular environment.
Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. sphinxsai.com
These spectral signatures are highly sensitive to intermolecular interactions, such as hydrogen bonding and crystal packing. Therefore, different polymorphs or solvates of calcium acetylsalicylate would be expected to show distinguishable differences in their vibrational spectra.
Electronic spectroscopy (UV-Vis) probes the electronic transitions within the molecule. Studies on acetylsalicylic acid show characteristic absorption peaks related to the π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl groups. researchgate.net For acetylsalicylic acid, maximum absorption peaks have been observed at approximately 203, 224, and 277 nm. researchgate.net While the fundamental electronic structure is retained in the calcium salt, changes in the solid-state packing and solvation state can influence the position and intensity of these absorption bands.
Table 1: Characteristic Vibrational Frequencies for Acetylsalicylic Acid This table is based on data for the parent compound, acetylsalicylic acid, and serves as a reference for the acetylsalicylate moiety.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Methyl) | 3000-2850 | Medium |
| C=O Stretch (Ester) | ~1750 | Strong |
| C=O Stretch (Carboxylic Acid) | ~1690 | Strong |
| C=C Stretch (Aromatic Ring) | 1600-1450 | Medium-Strong |
Data compiled from general spectroscopic principles and studies on acetylsalicylic acid. sphinxsai.com
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing polymorphs and solvates, as it is highly sensitive to the local chemical environment of each atom in the crystal lattice. rsc.org While solution NMR provides an average signature of the molecule, ssNMR can distinguish between molecules in different crystalline arrangements or with different conformations.
For calcium acetylsalicylate, ¹³C ssNMR would be particularly informative. The chemical shifts of the carbon atoms, especially those of the carboxylate (COO⁻) and ester (C=O) groups, are expected to be sensitive to polymorphism. rsc.org Different packing arrangements in polymorphs lead to distinct intermolecular interactions, which in turn alter the electronic environment and, consequently, the NMR chemical shifts. For acetylsalicylic acid, the carboxyl carbon resonates at approximately 170 ppm, the ester carbonyl at 169.7 ppm, and the aromatic carbons between 122 and 151 ppm. utah.edu The methyl carbon of the acetyl group appears around 21 ppm. utah.edu
Furthermore, ssNMR techniques can probe the dynamics within the crystal lattice, such as the motion of the methyl group. rsc.org Differences in molecular motion between various solid-state forms can be detected through measurements of relaxation times (e.g., T₁). Such studies are crucial for a complete characterization of the structural and dynamic properties of calcium acetylsalicylate polymorphs and solvates. rsc.org
X-ray Diffraction and Crystallographic Analysis of Calcium Acetylsalicylate Structures
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. carleton.edupulstec.net It is indispensable for identifying crystal structures, distinguishing between polymorphs, and analyzing solvated forms.
Single-crystal X-ray diffraction (SCXRD) provides the most detailed structural information, including precise bond lengths, bond angles, and unit cell dimensions. carleton.edupulstec.net This technique involves directing a beam of X-rays onto a single, high-quality crystal and measuring the positions and intensities of the diffracted beams. youtube.com From this diffraction pattern, the complete crystal structure can be determined, offering an unambiguous identification of a specific polymorph or solvate. pulstec.net
Powder X-ray diffraction (PXRD) is more commonly used for routine analysis and quality control as it can be performed on a polycrystalline powder. rsc.orgazooptics.com The sample is irradiated with X-rays, and the detector measures the diffracted intensity as a function of the diffraction angle (2θ). The resulting diffractogram is a unique fingerprint for a specific crystalline phase. jkdhs.orgnih.gov By comparing the PXRD pattern of a sample to reference patterns, the crystalline form can be identified. jkdhs.org PXRD is highly effective for distinguishing between different polymorphs, which will have characteristic differences in their diffraction peak positions and intensities due to their different crystal lattices. azooptics.comresearchgate.net
Table 2: Comparison of Single Crystal and Powder XRD Techniques
| Feature | Single Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | Single, high-quality crystal (typically <1 mm) | Microcrystalline powder |
| Information Obtained | Absolute crystal structure, bond lengths, angles, unit cell parameters | Crystalline fingerprint, phase identification, lattice parameters, crystallite size |
| Primary Application | Solving novel crystal structures | Phase identification, polymorphism screening, quality control |
| Data Complexity | 3D array of discrete reflection spots | 1D pattern of diffraction peaks (intensity vs. 2θ) |
Data compiled from principles of X-ray diffraction. pulstec.net
Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing. This can lead to significant differences in physical properties. Pseudopolymorphism refers to different crystal forms that result from the incorporation of solvent molecules into the crystal lattice, forming solvates (or hydrates if the solvent is water). rsc.org
The existence of polymorphs is common in pharmaceutical compounds. For instance, calcium carbonate, a related calcium salt, exists in three main anhydrous polymorphs: calcite, aragonite, and vaterite, each with a distinct crystal structure and stability. nih.govmdpi.com The formation of a particular polymorph can be influenced by factors such as temperature, pH, and the presence of additives. mdpi.com It is plausible that calcium acetylsalicylate could also exhibit polymorphism. Each polymorph would have a unique PXRD pattern, vibrational spectrum, and thermal behavior, allowing for their distinct characterization. The identification and control of polymorphism are critical in pharmaceutical development.
Thermal Analysis Techniques Applied to Calcium Acetylsalicylate
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are essential for studying the stability, decomposition, and phase transitions of solid-state materials like calcium acetylsalicylate.
Commonly used techniques include:
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to determine thermal stability and to quantify mass loss associated with desolvation or decomposition. nih.gov For a hydrated form of calcium acetylsalicylate, TGA would show an initial mass loss corresponding to the release of water molecules, followed by decomposition at higher temperatures.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com It detects thermal events such as melting, crystallization, and solid-solid phase transitions. bch.ro For acetylsalicylic acid, DSC shows an endothermic peak corresponding to its melting point (around 135-140°C), followed by exothermic events related to decomposition. netzsch.combch.ro Different polymorphs of calcium acetylsalicylate would be expected to have different melting points and enthalpies of fusion, which could be clearly distinguished by DSC.
Differential Thermal Analysis (DTA): Similar to DSC, DTA measures the temperature difference between a sample and a reference. It is also used to detect physical and chemical changes upon heating.
Studies on acetylsalicylic acid show that its thermal decomposition begins above 150°C and occurs in multiple steps. nih.govnetzsch.com The decomposition of calcium acetylsalicylate would likely follow a different pathway, potentially yielding calcium carbonate as a final solid residue at high temperatures, along with gaseous organic decomposition products. Combining TGA with spectroscopic analysis of the evolved gases (e.g., TGA-FTIR) can provide detailed information about the decomposition mechanism. netzsch.com
Table 3: Potential Thermal Events for Calcium Acetylsalicylate Detectable by DSC/TGA
| Thermal Event | Technique | Expected Observation |
| Desolvation (for a solvate) | TGA / DSC | Mass loss in TGA; endothermic peak in DSC |
| Polymorphic Transition | DSC | Endothermic or exothermic peak without mass loss |
| Melting | DSC | Sharp endothermic peak |
| Decomposition | TGA / DSC | Significant mass loss in TGA; complex (often exothermic) peaks in DSC |
Differential Scanning Calorimetry (DSC) of Calcium Acetylsalicylate
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in determining the thermal properties of materials, including phase transitions and decomposition.
When analyzing calcium acetylsalicylate, particularly its common dihydrate form, the DSC thermogram is expected to exhibit distinct thermal events. The analysis would likely reveal an initial endothermic event corresponding to the dehydration of the molecule. This process, where the water of crystallization is lost, is a characteristic feature for hydrated salts when subjected to heating. For instance, the thermal analysis of calcium sulfate dihydrate similarly shows endothermic effects associated with dehydration processes. nih.govnih.gov
Following dehydration, further heating would lead to the decomposition of the anhydrous calcium acetylsalicylate. A related compound, carbasalate calcium, which is a complex of calcium acetylsalicylate and urea (B33335), is reported to decompose in the range of 243-245°C. drugfuture.com This suggests that the decomposition of the acetylsalicylate moiety in the calcium salt occurs at a significantly high temperature. This decomposition is an irreversible exothermic event. In contrast, the parent compound, acetylsalicylic acid, shows a melting point between 134°C and 136°C, followed by thermal degradation at temperatures above 150°C. fengchengroup.comtainstruments.com The salt formation with calcium evidently increases the thermal stability compared to the free acid.
The expected thermal events for calcium acetylsalicylate dihydrate are summarized in the table below.
| Thermal Event | Expected Temperature Range | Type of Transition |
| Dehydration | > 100°C | Endothermic |
| Decomposition | 243-245°C (by analogy) | Exothermic |
Thermogravimetric Analysis (TGA) of Calcium Acetylsalicylate
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and composition of compounds by observing mass loss associated with processes like dehydration and decomposition. nih.gov
For calcium acetylsalicylate dihydrate (C₁₈H₁₄CaO₈·2H₂O), a multi-step decomposition process is anticipated upon heating. The TGA curve would display distinct plateaus and steps, each corresponding to a specific mass loss event. Based on the behavior of other hydrated calcium salts and organic acid salts, the thermal decomposition pathway can be predicted. drugfuture.comrigaku.com
The initial mass loss, occurring at temperatures above 100°C, would correspond to the removal of the two molecules of water of hydration. The subsequent major mass loss would be due to the decomposition of the acetylsalicylate ligands. This complex decomposition would release volatile organic fragments. The final stage of decomposition at higher temperatures would involve the breakdown of the intermediate calcium carbonate to form calcium oxide as the final, stable residue. nih.gov
A theoretical breakdown of the mass loss stages for calcium acetylsalicylate dihydrate is presented below.
| Decomposition Stage | Reaction | Theoretical Mass Loss (%) |
| Dehydration | C₁₈H₁₄CaO₈·2H₂O → C₁₈H₁₄CaO₈ + 2H₂O | 8.30% |
| Ligand Decomposition | C₁₈H₁₄CaO₈ → CaCO₃ + volatile products | 67.27% (of initial mass) |
| Final Decomposition | CaCO₃ → CaO + CO₂ | 10.14% (of initial mass) |
Microscopic and Morphological Characterization of Calcium Acetylsalicylate Particulates
The microscopic and morphological characteristics of a pharmaceutical powder are critical to its physical properties and formulation. Calcium acetylsalicylate is generally described as an amorphous and nonhygroscopic powder. drugfuture.com However, under specific preparation conditions, a crystalline form can be obtained. One method involving slow crystallization has been reported to produce granular crystals with an average length of 0.25 mm and a width of 0.112 mm or larger. google.com This crystalline form is noted to be an easy-flowing powder. google.com
The characterization of particulates often involves techniques like scanning electron microscopy (SEM) to visualize the surface topography, shape, and size of the particles. Such analysis for calcium acetylsalicylate would be expected to confirm either an irregular, aggregated structure typical of amorphous powders or well-defined crystalline facets in specially prepared batches.
Pharmacokinetics of Calcium Acetylsalicylate: Mechanistic Insights
Absorption Mechanisms of Calcium Acetylsalicylate at the Cellular Level
The absorption process of calcium acetylsalicylate commences with its dissociation within the gastrointestinal tract. This dissociation releases acetylsalicylic acid, which is the primary pharmacologically active compound patsnap.com.
Membrane Transport Phenomena of Calcium Acetylsalicylate
Following dissociation, acetylsalicylic acid is rapidly hydrolyzed, predominantly into salicylic (B10762653) acid, either prior to or during its absorption nih.govmdpi.com. While specific studies detailing the direct cellular membrane transport mechanisms of the intact calcium acetylsalicylate compound are limited, the absorption of its active metabolite, salicylic acid, is understood. As a relatively small molecule, salicylic acid is generally believed to traverse cell membranes via passive diffusion, a process that does not necessitate direct cellular energy input openaccessjournals.com. Furthermore, research indicates that aspirin (B1665792) and its metabolite, salicylic acid, can modulate intracellular calcium signaling pathways, including calcium influx, suggesting potential interactions with specific membrane transport proteins such as L-type Ca2+ channels nih.gov.
Influence of Gastrointestinal Microenvironment on Calcium Acetylsalicylate Absorption
The gastrointestinal microenvironment significantly influences the absorption of calcium acetylsalicylate. A key advantage of the calcium salt formulation is its buffering capacity, which helps to neutralize the inherent acidity of aspirin. This protective effect on the gastrointestinal mucosa can reduce irritation and may enhance the drug's tolerability, making it potentially more suitable for prolonged therapeutic use patsnap.com.
The dissolution and subsequent absorption of certain calcium salts are often dependent on an acidic gastric environment researchgate.netjnmjournal.org. However, highly soluble organic calcium salts, such as calcium acetate (B1210297) and calcium lactate, have demonstrated bioaccessibility that is not significantly affected by variations in gastric pH researchgate.net. Given that calcium acetylsalicylate is a water-soluble salt google.com, its absorption may be less dependent on gastric acidity compared to less soluble forms. The presence of food in the gastrointestinal tract can also impact drug absorption by increasing luminal viscosity, delaying gastric emptying, and altering gastric pH eur.nl.
Distribution Dynamics of Calcium Acetylsalicylate in Biological Systems
Once absorbed, acetylsalicylic acid and its metabolites are distributed throughout various biological compartments.
Tissue Distribution Profiles of Calcium Acetylsalicylate and its Metabolites
Acetylsalicylic acid, once absorbed, is distributed to body tissues relatively quickly and is known to traverse the placental barrier drugbank.com. Its major active metabolite, salicylic acid, is found in high concentrations within plasma, as well as in cerebrospinal, peritoneal, and synovial fluids, saliva, and breast milk drugbank.com. Organs such as the kidneys, liver, heart, and lungs also accumulate significant concentrations of salicylate (B1505791) drugbank.com. Conversely, only minimal concentrations of salicylate are typically detected in feces, bile, and sweat drugbank.com. The apparent volume of distribution for salicylic acid has been reported to be limited, approximately 0.36 L/kg in some studies researchgate.net.
Protein Binding Interactions of Calcium Acetylsalicylate
Salicylate, the primary metabolite of acetylsalicylic acid, exhibits significant binding to plasma proteins, predominantly human serum albumin drugbank.comwikipedia.org. This protein binding is concentration-dependent, with approximately 50% to 90% of salicylate at therapeutic concentrations binding to plasma proteins drugbank.comwikipedia.org. Saturation of these binding sites can lead to an elevated concentration of free (unbound) salicylate in the bloodstream, which may result in increased pharmacological effects and a higher potential for toxicity wikipedia.org.
Table 1: Protein Binding of Salicylate
| Compound | Protein Binding (%) | Source |
| Salicylate (metabolite) | 50-90 (concentration-dependent) | drugbank.comwikipedia.org |
Biotransformation Pathways of Calcium Acetylsalicylate
The biotransformation of calcium acetylsalicylate primarily involves the rapid hydrolysis of its acetylsalicylic acid component.
Acetylsalicylic acid undergoes swift hydrolysis to salicylic acid, a process that occurs extensively in the liver but also in the stomach, intestine, and blood nih.govmdpi.com. The plasma half-life of intact acetylsalicylic acid is notably short, approximately 15 minutes nih.gov. Salicylic acid, serving as the major active metabolite, is subsequently metabolized through several pathways. The predominant metabolic routes for salicylic acid involve conjugation with glycine (B1666218) to yield salicyluric acid, and conjugation with glucuronic acid to form two distinct glucuronide esters: an acyl glucuronide (retaining the acetyl group) and a phenolic glucuronide (deacetylated) nih.govmdpi.comdrugbank.comwikipedia.org. These glucuronidation pathways, in particular, exhibit limited capacity wikipedia.org. In addition to these primary pathways, a minor fraction of salicylic acid undergoes hydroxylation to produce gentisic acid mdpi.comdrugbank.comwikipedia.org. These various metabolites are primarily eliminated via renal excretion in the urine, with salicyluric acid being the most abundant excretory product, followed by glucuronide conjugates, and then dihydroxybenzoic acids such as gentisic acid mdpi.com. The half-life of salicylate itself is dose-dependent, increasing from approximately 3.1-3.2 hours at lower doses (300-650 mg) to about 9 hours at higher doses (2 grams) nih.gov.
Table 2: Half-Life of Acetylsalicylic Acid and Salicylate
| Compound | Plasma Half-Life | Source |
| Acetylsalicylic acid | ~15 minutes | nih.gov |
| Salicylate (low doses) | 3.1-3.2 hours (300-650 mg) | nih.gov |
| Salicylate (high doses) | ~9 hours (2 grams) | nih.gov |
Pharmacodynamics of Calcium Acetylsalicylate: Molecular and Cellular Mechanisms
Molecular Target Identification and Characterization for Calcium Acetylsalicylate
Upon administration, the acetylsalicylate component of calcium acetylsalicylate non-selectively inhibits both major isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.
COX-1 (Cyclooxygenase-1): This isoform is constitutively expressed in most tissues and is responsible for the baseline production of prostaglandins (B1171923) that regulate essential physiological processes, including protection of the gastric mucosa, maintenance of renal blood flow, and facilitating platelet aggregation.
COX-2 (Cyclooxygenase-2): In contrast, COX-2 is typically an inducible enzyme, with its expression being upregulated by inflammatory stimuli such as cytokines and mitogens. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.
The mechanism of inhibition by acetylsalicylic acid is unique among non-steroidal anti-inflammatory drugs (NSAIDs). It acts as an acetylating agent, irreversibly inactivating the COX enzymes. This is achieved through the covalent transfer of its acetyl group to a specific serine residue (Ser-530) located within the active site of both COX-1 and COX-2. This covalent modification permanently blocks the enzyme's catalytic channel, preventing the substrate, arachidonic acid, from accessing the active site. This irreversible inhibition means that restoration of COX activity requires the synthesis of new enzyme molecules. Research indicates that acetylsalicylic acid is significantly more potent in inhibiting COX-1 compared to COX-2.
Table 1: Comparison of Cyclooxygenase Isoforms
| Feature | COX-1 | COX-2 |
|---|---|---|
| Expression | Constitutive (present in most tissues) | Inducible (upregulated during inflammation) |
| Primary Function | Homeostatic processes (e.g., gastric protection, platelet aggregation) | Inflammatory response (mediates pain, fever, inflammation) |
| Inhibition by Aspirin (B1665792) | Irreversibly inhibited via acetylation of Ser-530 | Irreversibly inhibited via acetylation of Ser-530 |
| Aspirin Potency | High (inhibited at lower doses) | Lower (requires higher doses for significant inhibition) |
Beyond the well-established inhibition of COX enzymes, acetylsalicylic acid and its primary metabolite, salicylate (B1505791), engage with several other molecular targets that contribute to their pharmacological effects. These COX-independent mechanisms are an area of active investigation.
Inhibition of NF-κB (Nuclear Factor kappa B): Both aspirin and its metabolite, sodium salicylate, have been shown to inhibit the activation of NF-κB. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. The inhibition is achieved by preventing the degradation of its inhibitor, IκB, thereby retaining NF-κB in an inactive state in the cytoplasm. This action reduces the transcription of inflammatory mediators and is considered a key part of its anti-inflammatory properties, distinct from prostaglandin (B15479496) synthesis inhibition.
Mitochondrial Effects: Acetylsalicylic acid has profound effects on mitochondrial function. It has been reported to uncouple oxidative phosphorylation and induce the mitochondrial permeability transition. This can lead to the release of cytochrome c from mitochondria into the cytosol, a critical step in the induction of apoptosis (programmed cell death). Further studies suggest aspirin and salicylate can induce mitochondrial Ca2+ remodeling and dysfunction through mechanisms involving reactive oxygen species (ROS) generation. These mitochondrial actions may play a role in both the therapeutic and adverse effects of the drug.
Cellular Signaling Pathways Modulated by Calcium Acetylsalicylate
The molecular interactions of acetylsalicylate translate into significant modulation of key cellular signaling pathways, particularly those involved in inflammation and hemostasis.
The anti-inflammatory effects of calcium acetylsalicylate are mediated through the disruption of inflammatory signaling at multiple levels.
The primary mechanism is the blockade of the prostaglandin synthesis pathway. By irreversibly inhibiting COX enzymes, acetylsalicylic acid prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the common precursor for various prostaglandins (like PGE2, PGI2) and thromboxanes. These prostaglandins are potent mediators that cause vasodilation, increase vascular permeability, and sensitize nerve endings to pain, all hallmark signs of inflammation. By reducing their synthesis, acetylsalicylic acid effectively dampens the inflammatory cascade.
Furthermore, the inhibition of the NF-κB signaling pathway provides a COX-independent anti-inflammatory effect. By preventing the transcription of pro-inflammatory genes, acetylsalicylic acid can reduce the cellular response to inflammatory stimuli through a mechanism that does not involve prostaglandins.
One of the most clinically significant pharmacodynamic effects of acetylsalicylic acid is its ability to inhibit platelet aggregation. This action is central to its use in preventing thrombotic events.
The mechanism is initiated by the irreversible inhibition of COX-1 within platelets. Platelets, being anucleate cell fragments, lack the machinery to synthesize new proteins. Therefore, when their COX-1 enzyme is acetylated and inactivated by aspirin, they are unable to produce new enzymes for the remainder of their 7-10 day lifespan.
The inhibition of platelet COX-1 specifically blocks the synthesis of thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and a powerful promoter of platelet activation and aggregation. This reduction in TXA2 synthesis is the cornerstone of aspirin's antiplatelet effect. Even at low doses, daily administration of aspirin can achieve cumulative and near-complete inhibition of TXA2 production in the entire platelet pool.
Table 2: Key Steps in Aspirin's Antiplatelet Mechanism
| Step | Cellular/Molecular Event | Consequence |
|---|---|---|
| 1. Inhibition | Acetylsalicylic acid irreversibly acetylates the Ser-530 residue of the COX-1 enzyme in platelets. | COX-1 enzyme is permanently inactivated. |
| 2. Synthesis Blockade | Inactivated COX-1 cannot convert arachidonic acid into prostaglandin H2 (PGH2). | Production of Thromboxane A2 (TXA2) is halted. |
| 3. Reduced Signaling | Lack of TXA2 prevents it from binding to its receptor on other platelets. | The primary signal for platelet activation and aggregation is significantly reduced. |
| 4. Functional Impact | Platelet "stickiness" and clumping are diminished. | Formation of a platelet plug (thrombus) is inhibited for the life of the platelet. |
Theoretical Models of Calcium Acetylsalicylate-Receptor Binding
The binding model for the active component of calcium acetylsalicylate, acetylsalicylic acid, to its primary target, cyclooxygenase, is well-characterized and distinct from typical reversible drug-receptor interactions. The interaction is best described as a time-dependent, irreversible covalent modification.
The process is understood to occur in two main stages:
Reversible Non-covalent Binding: Initially, the acetylsalicylic acid molecule reversibly binds within the hydrophobic channel of the COX active site. Computational models and structural studies suggest that in this non-covalent complex, the aspirin molecule is stabilized by hydrogen bonds with residues such as Tyr-385 and Ser-530. This initial binding positions the acetyl group of aspirin in close proximity to the hydroxyl group of the key serine residue (Ser-530).
Irreversible Covalent Acetylation: Following the initial binding, a covalent reaction occurs where the acetyl group from aspirin is transferred to the hydroxyl group of Ser-530. This acetylation reaction forms a permanent, stable covalent bond, effectively inactivating the enzyme. The remainder of the molecule, now salicylic (B10762653) acid, subsequently dissociates from the enzyme.
Computational simulations have provided detailed insights into this mechanism, characterizing it as a substrate-assisted inhibition process that proceeds through a metastable tetrahedral intermediate. The kinetic differences in this covalent reaction step, rather than the initial non-covalent binding affinity, are thought to be the primary reason for the higher potency of aspirin against COX-1 compared to COX-2. This model of irreversible covalent modification is the definitive theoretical and practical framework for understanding how aspirin binds to and inhibits its primary molecular target.
Ligand-Protein Interaction Dynamics for Calcium Acetylsalicylate
Upon administration, calcium acetylsalicylate dissociates, releasing acetylsalicylic acid (ASA). The pharmacodynamic effects are therefore dictated by the interaction of ASA with its protein targets. patsnap.com
The principal targets for ASA are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. patsnap.com ASA acts by irreversibly acetylating a serine residue within the active site of these enzymes. nih.gov This covalent modification blocks the enzyme's ability to convert arachidonic acid into prostaglandins, thus suppressing inflammation, pain, and fever. patsnap.com The irreversible nature of this inhibition, particularly in platelets (which lack the machinery to synthesize new enzyme), is the basis for its antiplatelet effect. By inhibiting COX-1 in platelets, ASA decreases the production of thromboxane A2, a potent promoter of platelet aggregation. patsnap.com
Another significant protein interaction for ASA is with Human Serum Albumin (HSA), the most abundant plasma protein and a crucial transporter for many drugs. Molecular dynamics simulations have been employed to study the binding mechanism between ASA and HSA. These studies help in quantifying the forces and work involved in the binding and dissociation of the ligand from its specific binding site on the protein, providing insights into the affinity of the complex. nih.gov
The interaction of calcium- and integrin-binding protein 1 (CIB1) with the platelet integrin αIIbβ3 is a calcium-dependent process crucial for platelet function. nih.govacs.org While not a direct interaction of calcium acetylsalicylate itself, this highlights the role of calcium in modulating protein interactions within the physiological environment where the drug's active metabolite acts.
Structure-Activity Relationship Studies for Calcium Acetylsalicylate Analogs
Structure-activity relationship (SAR) studies for calcium acetylsalicylate are intrinsically linked to the SAR of its active component, acetylsalicylic acid, and related salicylates. The core structure, consisting of a phenolic ring, a carboxylic acid group, and an acetyl group, is essential for its activity, and modifications to these components can significantly alter its pharmacodynamic profile. blogspot.com
Key determinants for the activity of acetylsalicylic acid analogs include:
The Acetyl Group: This group is critical for the irreversible inhibition of COX enzymes. Replacing it with other substituents, such as ethyl or propyl groups, leads to a decrease in activity. blogspot.com The stability conferred by the acetyl group is also important for the drug's efficacy. blogspot.com
The Carboxylic Acid Group: This group is vital for activity; its removal or modification results in diminished efficacy. blogspot.com
The Phenolic Ring: Modifications to the phenolic ring, such as substituting the hydroxyl group, also result in decreased activity. blogspot.com However, adding electron-withdrawing groups (e.g., nitro, chloro) can increase analgesic and anti-inflammatory potency. blogspot.com
Lipophilicity: Increasing the lipophilicity of the molecule, for instance by adding alkyl groups, can lead to an increase in activity. blogspot.com
SAR studies on salicylic acid analogs have also revealed that the carboxyl and adjoining hydroxyl groups are the active groups. The addition of a sulfonic group at the C-5 position or a nitro group at the C-3 and C-5 positions of the benzoic ring can increase inhibitory activity against certain enzymes, like β-lactamase, by two- to three-fold. nih.gov A series of novel aspirin-based benzyl esters have been synthesized and evaluated for anticancer activity, demonstrating how modifications to the core structure can yield compounds with different therapeutic applications. nih.gov
Table 1: Impact of Structural Modifications on Acetylsalicylic Acid Analog Activity
| Structural Modification | Effect on Biological Activity | Reference |
| Replacement of Acetyl Group | Decrease in activity | blogspot.com |
| Removal/Modification of Carboxylic Acid Group | Decrease in activity | blogspot.com |
| Substitution of Phenolic Hydroxyl Group | Decrease in activity | blogspot.com |
| Addition of Electron-Withdrawing Groups to Phenolic Ring | Increase in potency | blogspot.com |
| Increased Lipophilicity | Increase in activity | blogspot.com |
Cellular and Subcellular Effects of Calcium Acetylsalicylate in vitro
The in vitro effects of calcium acetylsalicylate are mediated by acetylsalicylic acid (ASA) and its primary metabolite, salicylate. These compounds have been shown to exert significant effects on various cell types and subcellular organelles.
Numerous studies have demonstrated that ASA can inhibit proliferation and induce apoptosis (programmed cell death) in a variety of human cell lines. nih.gov For example, research has shown that ASA can induce apoptosis in human colorectal cancer cells, oral cancer cells, and B-cell chronic lymphocytic leukemia cells. nih.gov In studies on cultured human lymphocytes, ASA at concentrations of 1, 3, and 5 mmol/l was found to have a cytotoxic effect, significantly decreasing cell viability. nih.gov
ASA and salicylate also affect non-cancerous cells. In vitro studies on mouse erythrocytes revealed that low concentrations of ASA (0.01-0.05 mM) increased cell size, while higher concentrations of salicylate (1-5 mM) reduced cell diameter. These effects appear to be mediated by differential impacts on the Na+/K+ ATPase activity. researchgate.net
Recent research has also explored the effects of ASA on endometrial stem cells. These in vitro studies found that ASA directly inhibits several functions related to regenerative capacity, including self-renewal, migration, and differentiation. nih.gov These effects were linked to the suppression of prosurvival pathways like Akt and/or ERK1/2. nih.gov
At the subcellular level, salicylate, the metabolite of aspirin, has been shown to affect mitochondrial functions. It can inhibit the uptake and enhance the release of calcium by mitochondria. nih.gov This disruption of mitochondrial calcium homeostasis, coupled with an enhancement of Ca2+-induced mitochondrial swelling, can lead to a loss of ATP biosynthesis, potentially promoting cellular damage. nih.gov Further studies have shown that aspirin can induce mitochondrial Ca2+ remodeling in tumor cells, leading to mitochondrial dysfunction and cell death. mdpi.com
Table 2: Summary of In Vitro Cellular and Subcellular Effects of Acetylsalicylic Acid (ASA)
| Cell/Organelle Type | Observed Effect | Concentration/Conditions | Reference |
| Human Lymphocytes | Decreased cell viability | 1, 3, and 5 mmol/l ASA | nih.gov |
| Mouse Erythrocytes | Increased cell size | 0.01-0.05 mM ASA | researchgate.net |
| Mouse Erythrocytes | Decreased cell diameter | 1-5 mM Salicylate | researchgate.net |
| Human Endometrial Stem Cells | Inhibition of self-renewal, migration, and differentiation | Not specified | nih.gov |
| Mitochondria | Inhibition of Ca2+ uptake, enhancement of Ca2+ release | Not specified | nih.gov |
| Melanoma Cells | Mitochondrial Ca2+ remodeling, dysfunction, and cell death | Not specified | mdpi.com |
Pre Clinical Research and Mechanistic Investigations of Calcium Acetylsalicylate
Mechanistic Toxicology Studies of Calcium Acetylsalicylate in Pre-clinical Settings
Cellular Viability and Apoptosis Studies Induced by Calcium Acetylsalicylate in vitro
In vitro investigations have shed light on the cellular effects of calcium acetylsalicylate and related salicylates, particularly concerning cell viability and programmed cell death (apoptosis). Calcium salicylate (B1505791), a related compound, demonstrated significant cytotoxic characteristics in human HT-1080 fibrosarcoma cell lines. At relatively low concentrations, predominantly 0.4 mM, calcium salicylate induced approximately 25% apoptosis. This apoptotic effect was associated with the upregulation of p53, p21, and Bax, and the downregulation of Bcl-2 expression in HT-1080 cells nih.gov.
Acetylsalicylic acid (aspirin) itself has been shown to retard the growth of various cancer cell lines in vitro, typically at higher concentrations ranging from 5 to 10 mM nih.gov. Studies on leukemic cell lines (K562 and Lucena) revealed that acetylsalicylic acid at 2.5 mM inhibited cellular proliferation after 72 hours without inducing toxic effects. However, at a 5 mM concentration, it inhibited proliferation from 48 hours and exhibited cytotoxicity in Lucena cells after 72 hours, promoting cell death through apoptosis and necrosis portlandpress.com.
Further research on human endothelial cells exposed to high glucose levels demonstrated that 1 mM acetylsalicylic acid could rectify altered cellular calcium homeostasis and nitric oxide (NO) production. Specifically, it reduced histamine-stimulated intracellular Ca2+ release to control levels, decreased Ca2+ entry by 30%, doubled NO production, and significantly reduced superoxide (B77818) anion (O2-) accumulation (by 60.4% in culture medium and 70% in cell homogenate). It also led to a decline in reactive oxygen species (ROS) and a reduction in protein kinase C (PKC) translocation to control levels nih.govresearchgate.net.
Acetylsalicylic acid has also been investigated for its effects on vascular smooth muscle cell (VSMC) calcification. In an in vitro model, aspirin (B1665792) at concentrations of 1 mmol/L and 4 mmol/L significantly reduced intracellular calcium concentration and the formation of calcium nodules in calcification-induced VSMCs. It also alleviated the elevated expression of osteoblastic markers, osteopontin (B1167477) (OPN), and Runx2 researchgate.nettandfonline.com.
| Compound | Cell Line/Type | Concentration | Observed Effect | Key Findings |
|---|---|---|---|---|
| Calcium Salicylate | Human HT-1080 fibrosarcoma cells | 0.4 mM | ~25% Apoptosis | Up-regulated p53, p21, Bax; Down-regulated Bcl-2 nih.gov |
| Acetylsalicylic Acid | K562 & Lucena leukemic cells | 2.5 mM | Inhibited proliferation (72h) | No toxic effects portlandpress.com |
| Acetylsalicylic Acid | K562 & Lucena leukemic cells | 5 mM | Inhibited proliferation (48h); Cytotoxic (Lucena, 72h) | Induced apoptosis/necrosis portlandpress.com |
| Acetylsalicylic Acid | High glucose-exposed human endothelial cells | 1 mM | Rectified Ca2+ homeostasis, increased NO, decreased ROS | Reduced [Ca2+]i release to control, 30% reduction in Ca2+ entry, 2-fold NO increase, 60.4-70% O2- decrease nih.govresearchgate.net |
| Acetylsalicylic Acid | Vascular Smooth Muscle Cells (VSMCs) | 1 mmol/L | Reduced intracellular calcium concentration | From 1.16 ± 0.04 µg/mg (calcified) to 0.74 ± 0.05 µg/mg (p < 0.01) researchgate.nettandfonline.com |
| Acetylsalicylic Acid | Vascular Smooth Muscle Cells (VSMCs) | 4 mmol/L | Reduced intracellular calcium concentration | From 1.16 ± 0.04 µg/mg (calcified) to 0.93 ± 0.03 µg/mg (p < 0.01) researchgate.nettandfonline.com |
| Acetylsalicylic Acid in Calcium Phosphate (B84403) Cement (CPCA) | Human Dental Pulp Stem Cells (hDPSCs) | Various extract concentrations | Cell viability > 80%; Stimulated proliferation | 118% viability at 100% extract concentration, higher viability than CPC alone at 70% concentrations (p < 0.05) mdpi.comresearchgate.net |
Organ-Specific Cellular Responses to Calcium Acetylsalicylate in Animal Models
Pre-clinical studies in animal models have explored the organ-specific responses to calcium acetylsalicylate and related compounds. Calcium carbasalate, a chelate of calcium acetylsalicylate and urea (B33335), exhibits antipyretic, analgesic, and anti-inflammatory properties, along with inhibiting platelet aggregation to prevent thrombosis. In animal models, it demonstrates rapid oral absorption, quick onset of action, and high bioavailability, being metabolized by the liver and excreted by the kidneys plantgrowthhormones.com.
In studies involving rats, the co-administration of calcium salts (such as calcium carbonate and calcium gluconate) with aspirin was found to potentiate the anti-inflammatory response of aspirin while simultaneously minimizing its gastro-toxicity. Both calcium carbonate and calcium gluconate, when administered alone, showed significant anti-inflammatory activity comparable to that of aspirin. Furthermore, sub-anti-inflammatory doses of these calcium salts enhanced aspirin's anti-inflammatory effects, suggesting a protective role for calcium against aspirin-induced gastric damage scispace.comresearchgate.net.
Research using a rat model of human renin and angiotensinogen (B3276523) genes (dTGR) investigated the organ-protective effects of high-dose acetylsalicylic acid (600 mg/kg/day). This high dose significantly reduced mortality, cardiac hypertrophy, fibrosis, and albuminuria, independently of blood pressure. It also inhibited NF-κB and AP-1 activation and inflammation in both heart and kidney tissues researchgate.net.
In mice, higher doses of aspirin were observed to induce hepatic and spleen toxicity by activating apoptotic signaling pathways. However, treatment with a novel antioxidant protein molecule isolated from Phyllanthus niruri was effective in neutralizing these aspirin-induced apoptotic pathways, highlighting the potential for mitigating organ damage plos.org. Additionally, in a study evaluating dental materials, a cement containing acetylsalicylic acid (CPCA) showed no toxic or immunomodulatory effects in a zebrafish model in vivo, indicating a favorable safety profile in this specific application mdpi.comresearchgate.net.
Comparative Pre-clinical Studies of Calcium Acetylsalicylate with Other Acetylsalicylates
Comparative pre-clinical investigations have highlighted key differences and similarities between calcium acetylsalicylate (often referred to as calcium carbasalate in these contexts) and other forms of acetylsalicylates, particularly regarding their gastrointestinal impact and anti-inflammatory efficacy.
A study comparing effervescent calcium carbasalate (ECC) with acetylsalicylic acid (ASA) in human volunteers, administered at bioequivalent doses, demonstrated that ECC caused significantly less gastroduodenal mucosal damage. The mean gastric body Lanza score for mucosal damage was lower for ECC (p = 0.003), and the visual analogue score for gastric body damage was also significantly lower (16.9 mm for ECC vs. 32.7 mm for ASA, p = 0.008). The total number of gastric erosions was notably reduced with ECC (9.1) compared to ASA (23.8) (p = 0.004). Despite these differences in gastric tolerability, both preparations showed similar serum salicylate concentrations, comparable reductions in serum thromboxane (B8750289) B2 (95.2% inhibition for ECC vs. 97.2% for ASA), and similar suppression of gastric mucosal prostaglandin (B15479496) E2 (PGE2) synthesis (84.3% for ECC vs. 83.4% for ASA), indicating comparable systemic efficacy in these measured parameters nih.gov.
Further comparative studies in albino rats demonstrated that the co-administration of calcium salts (calcium carbonate and calcium gluconate) with aspirin potentiated its anti-inflammatory response and reduced its gastro-toxicity. Both calcium carbonate and calcium gluconate, when administered alone, exhibited anti-inflammatory activity comparable to that of aspirin. Moreover, sub-anti-inflammatory doses of these calcium salts were capable of enhancing the anti-inflammatory activity of aspirin scispace.comresearchgate.net.
Calcium acetylsalicylate is characterized as a potent and irreversible inhibitor of cyclooxygenase COX-1 and COX-2, with reported IC50 values of 5 µg/mL for COX-1 and 210 µg/mL for COX-2 medchemexpress.com. This provides a direct measure of its inhibitory potency on these key enzymes involved in inflammation and platelet aggregation.
| Comparison Aspect | Calcium Carbasalate (ECC) | Acetylsalicylic Acid (ASA) | Statistical Significance | Reference |
|---|---|---|---|---|
| Gastric Body Lanza Score (Mucosal Damage) | Lower | Higher | p = 0.003 | nih.gov |
| Visual Analogue Score (Gastric Body Damage) | 16.9 mm (15.9) | 32.7 mm (20.8) | p = 0.008 | nih.gov |
| Total Gastric Erosions | 9.1 (8.7) | 23.8 (16.1) | p = 0.004 | nih.gov |
| Serum Salicylate Concentrations | 58 (17) mg/l | 66 (23) mg/l | Not Significant (NS) | nih.gov |
| Serum Thromboxane B2 Inhibition | 95.2 (5.5)% | 97.2 (3.5)% | NS | nih.gov |
| Gastric Mucosal PGE2 Synthesis Suppression | 84.3 (12.9)% | 83.4 (17.1)% | NS | nih.gov |
Advanced Analytical Methodologies for Calcium Acetylsalicylate Quantification
Chromatographic Techniques for Calcium Acetylsalicylate Analysis
Chromatographic techniques are foundational in the analysis of complex chemical mixtures, offering powerful separation capabilities that enable the quantification of target compounds and the detection of related substances. For calcium acetylsalicylate, these methods are indispensable for assessing its purity and content, as well as for identifying and quantifying potential impurities like salicylic (B10762653) acid and unreacted acetylsalicylic acid.
High-Performance Liquid Chromatography (HPLC) for Calcium Acetylsalicylate Purity and Content
High-Performance Liquid Chromatography (HPLC) is a widely employed and highly versatile technique for the quantitative determination and purity assessment of calcium acetylsalicylate. Its ability to separate components in a mixture based on their differential partitioning between a stationary phase and a mobile phase makes it ideal for analyzing this compound and its potential degradation products.
Principles and Applications: HPLC methods for acetylsalicylic acid (ASA) and its primary degradation product, salicylic acid (SA), are frequently developed and validated, which are directly applicable to the analysis of calcium acetylsalicylate given its composition. Reversed-phase HPLC is predominantly utilized, typically employing C18 columns as the stationary phase due to their robust performance and wide applicability for moderately polar compounds. researchgate.netresearchgate.netnih.govinnovareacademics.inresearchgate.netjuniperpublishers.comakjournals.comrsc.orgnih.govijpsonline.com
Mobile phases commonly consist of aqueous buffers or water mixed with organic solvents such as acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is often adjusted with acids like phosphoric acid or formic acid, or buffer salts like ammonium (B1175870) acetate (B1210297), to optimize the ionization state of ASA and SA, thereby controlling their retention and achieving optimal chromatographic separation. researchgate.netresearchgate.netnih.govinnovareacademics.inresearchgate.netjuniperpublishers.comakjournals.comrsc.orgnih.govinnovareacademics.inajrconline.org UV-Vis detection is the most common detection method, with typical monitoring wavelengths ranging from 226 nm to 254 nm, where both acetylsalicylic acid and salicylic acid exhibit strong absorbance. innovareacademics.inresearchgate.netjuniperpublishers.comakjournals.comrsc.orgnih.govinnovareacademics.inajrconline.orgglobalresearchonline.net
HPLC is extensively used for:
Content Uniformity: Ensuring consistent amounts of calcium acetylsalicylate in different units of a batch.
Purity Assessment: Quantifying the main compound and detecting related substances or impurities.
Degradation Product Analysis: Monitoring the formation of salicylic acid, which is a common degradation product of acetylsalicylic acid, especially under hydrolytic conditions. researchgate.netresearchgate.netnih.govjuniperpublishers.comrsc.orgresearchgate.net
Detailed Research Findings: Numerous studies have reported validated HPLC methods for the determination of acetylsalicylic acid and salicylic acid, which are directly relevant to calcium acetylsalicylate. These methods often demonstrate excellent linearity, precision, and accuracy. For instance, a method for ASA and SA quantification utilized a C18 stationary phase with a mobile phase of acetonitrile:water (10:90 v/v) and detected at 254 nm. This method showed linearity with correlation coefficients (R²) of 0.9996 for ASA and 0.9992 for SA, with limits of detection (LOD) of 0.006 µg/mL for ASA and 0.004 µg/mL for SA. Recoveries ranged from 98.80% to 101.26% for ASA and 98.67% to 103.33% for SA. innovareacademics.ininnovareacademics.in
Another HPLC method for acetylsalicylic acid and salicylic acid reported a resolution greater than 2.0 between the two compounds. The method demonstrated linearity with a correlation coefficient (r) greater than 0.99, system precision (RSD) between 0.06% and 0.12%, repeatability (RSD) of 1.69%, and intermediate precision (RSD) of 0.94%. Accuracy ranged from 96.6% to 98% for acetylsalicylic acid and 95.6% to 98.9% for salicylic acid. juniperpublishers.com
A stability-indicating HPLC method for acetylsalicylic acid, ramipril, and atorvastatin (B1662188) in polypills, which would also be relevant for calcium acetylsalicylate, employed a C18 column with a gradient mobile phase of 10 mM phosphate (B84403) buffer (pH 2.3) and methanol. This method showed determination coefficients (R²) higher than 0.9939, precision (RSD) less than 7.7%, and accuracy (average % relative recovery) between 91.4% and 106.7%. rsc.org
The following table summarizes typical HPLC parameters and performance metrics for the analysis of acetylsalicylic acid and salicylic acid, relevant for calcium acetylsalicylate:
Gas Chromatography (GC) Applications in Calcium Acetylsalicylate Analysis
Gas Chromatography (GC) is primarily suited for the analysis of volatile and thermally stable compounds. While acetylsalicylic acid itself can undergo thermal degradation (decomposes around 140 °C wikipedia.org), calcium acetylsalicylate, as a salt, is generally less volatile and may require derivatization to be amenable to GC analysis. Derivatization involves chemically modifying the compound to increase its volatility and thermal stability.
Applications of GC, often coupled with mass spectrometry (GC-MS), have been reported for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs), which may include aspirin (B1665792) and its derivatives, in various matrices. For instance, ultrasound-assisted emulsification microextraction has been used prior to GC-MS analysis for NSAIDs. researchgate.net While direct GC methods for underivatized calcium acetylsalicylate are less common due to its nature, GC can be a valuable tool for the analysis of volatile impurities or degradation products, or for the main compound after appropriate derivatization.
Supercritical Fluid Chromatography (SFC) for Calcium Acetylsalicylate Separation
Supercritical Fluid Chromatography (SFC) is an increasingly recognized chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase. SFC offers several advantages over traditional HPLC, including faster separations, reduced solvent consumption, and improved environmental friendliness due to the use of CO₂. nih.govdiva-portal.orgscielo.br
SFC is particularly powerful for the separation of chiral compounds and has gained significant traction in the pharmaceutical industry for both analytical and preparative scale separations. nih.govscielo.br While specific methods for the direct separation of calcium acetylsalicylate were not explicitly detailed in the search results, acetylsalicylic acid (aspirin) has been mentioned in the context of SFC system separation capabilities. scholaris.ca Given that SFC can effectively separate a wide range of pharmaceutical compounds, including calcium channel antagonists nih.gov, it holds potential for the analysis of calcium acetylsalicylate, especially for purity analysis and the separation of any potential stereoisomers or related impurities that might be challenging to resolve by other methods. The ability of SFC to use diverse HPLC stationary phases, along with modifiers and additives, expands its applicability to polar and ionizable compounds. scielo.br
Spectrometric Methods for Calcium Acetylsalicylate Identification and Quantification
Spectrometric methods are crucial for the identification, structural elucidation, and quantification of calcium acetylsalicylate, providing complementary information to chromatographic separations. These techniques rely on the interaction of electromagnetic radiation with the sample to generate characteristic signals.
Mass Spectrometry (MS) Coupled Techniques for Calcium Acetylsalicylate and Metabolites
Mass Spectrometry (MS), particularly when coupled with chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides highly sensitive and specific tools for the identification and quantification of calcium acetylsalicylate, its active components, and their metabolites or degradation products. MS identifies compounds based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns.
Applications: LC-MS/MS is widely used for the quantification of acetylsalicylic acid (ASA) and its major metabolite, salicylic acid (SA), in various complex matrices, including biological samples and food matrices. This is highly relevant for understanding the fate of calcium acetylsalicylate in different systems.
Quantification in Complex Matrices: LC-MS/MS methods have been developed for the quantification of ASA and SA derived from carbasalate calcium (a chelate of calcium acetylsalicylate and urea) in animal food matrices such as porcine muscle, milk, egg, shrimp, eel, and flatfish. These methods typically involve liquid-liquid extraction and reverse-phase analytical columns. researchgate.netresearchgate.netnih.gov
Metabolite Profiling: LC-MS/MS is also employed to determine plasma concentrations of metabolites like aspirin (ASA), salicylic acid (SA), and gentisic acid (GA) after oral administration of carbasalate calcium. nih.gov
Impurity and Degradation Product Identification: The high specificity of MS allows for the identification and characterization of impurities and degradation products that might be present in calcium acetylsalicylate formulations, aiding in stability studies and quality control. researchgate.netresearchgate.netakjournals.comresearchgate.net
Detailed Research Findings: For LC-MS/MS analysis of ASA and SA, typical mobile phases include ammonium acetate in water and methanol. researchgate.netresearchgate.netnih.gov The calculated limits of quantification (LOQ) for ASA and SA in animal food matrices were reported as 10 µg/kg and 7 µg/kg, respectively. Recoveries ranged from 67% to 102% with relative standard deviations (RSDs) of ≤9.0%. researchgate.netresearchgate.netnih.gov In another study, LC-MS/MS for ASA and SA in human plasma used a reverse-phase column with an isocratic mobile phase of acetonitrile and water containing 0.1% formic acid. Ion transitions recorded in multiple reaction monitoring (MRM) mode were m/z 179 → 137 for ASA and m/z 137 → 93 for SA. researchgate.net
The following table summarizes key parameters and performance data for LC-MS/MS analysis of acetylsalicylic acid and salicylic acid:
| Parameter | Typical Value/Range | Source Indices |
| Analyte | Acetylsalicylic Acid (ASA), Salicylic Acid (SA), Gentisic Acid (GA) | researchgate.netresearchgate.netnih.govnih.gov |
| Technique | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | researchgate.netresearchgate.netnih.govnih.gov |
| Stationary Phase | Reverse-phase analytical column (e.g., C18) | researchgate.netresearchgate.netnih.gov |
| Mobile Phase | (A) 1 mM ammonium acetate in distilled water and (B) methanol; or acetonitrile and water with 0.1% formic acid | researchgate.netresearchgate.netnih.gov |
| LOQ (ASA) | 10 µg/kg (in food matrices) | researchgate.netresearchgate.netnih.gov |
| LOQ (SA) | 7 µg/kg (in food matrices) | researchgate.netresearchgate.netnih.gov |
| Recovery | 67% - 102% | researchgate.netresearchgate.netnih.gov |
| Precision (RSD) | ≤9.0% (intra-day and inter-day) | researchgate.netresearchgate.netnih.gov |
| Ion Transitions (m/z) | ASA: 179 → 137; SA: 137 → 93 (example) | researchgate.net |
Atomic Absorption Spectroscopy (AAS) for Calcium Content in Calcium Acetylsalicylate
Principles and Applications: AAS operates on the principle that ground-state atoms of an element can absorb light at specific characteristic wavelengths. When a sample containing calcium is introduced into a high-temperature flame (e.g., air-acetylene flame), calcium atoms are atomized. A hollow-cathode lamp emitting light at the characteristic wavelength for calcium (422.7 nm) is used as the light source. The decrease in light intensity after passing through the flame is measured and is directly proportional to the concentration of calcium in the sample. oiv.intoiv.intscribd.comnemi.govscribd.com
Calcium Content Determination: AAS is directly applied to determine the calcium concentration in samples of calcium acetylsalicylate. This ensures that the compound meets its specified calcium content, which is essential for its chemical integrity and intended properties. oiv.intoiv.intscribd.comnemi.govscribd.comacs.org
Interference Management: To mitigate chemical interferences (e.g., from phosphate, sulfate, or aluminum) that can suppress calcium absorption, matrix modifiers such as lanthanum chloride are commonly added to both standards and samples. Lanthanum forms more stable compounds with interfering species, preventing them from interacting with calcium and allowing for accurate measurement. oiv.intoiv.intnemi.gov
Detailed Research Findings: Standard calcium solutions are prepared from highly pure calcium salts, such as calcium nitrate (B79036) or calcium carbonate, to calibrate the AAS instrument. oiv.intoiv.intnemi.govreagecon.com Typical analytical ranges for calcium determination by AAS can vary, for example, from 0.01 to 5.0 mg/L or from 1.0 to 60 mg/L, with samples requiring dilution if concentrations exceed the upper limit. nemi.gov An experiment to determine calcium content in commercial supplement tablets using AAS showed that standard calcium solutions were used to calibrate the instrument, and the method involved dissolving tablets in solutions at varying pH levels. scribd.com The use of an air-acetylene flame is standard, providing temperatures around 2400-2700K for atomization. scribd.comscribd.com
The following table outlines typical parameters for AAS analysis of calcium:
| Parameter | Typical Value/Range | Source Indices |
| Technique | Flame Atomic Absorption Spectroscopy (FAAS) | oiv.intoiv.intscribd.comscribd.com |
| Flame Type | Air-acetylene (reducing flame) | oiv.intoiv.intscribd.comscribd.com |
| Wavelength | 422.7 nm (for Calcium) | oiv.intoiv.int |
| Light Source | Calcium Hollow-Cathode Lamp | oiv.intoiv.intscribd.comscribd.com |
| Matrix Modifier | Lanthanum chloride (e.g., 25 g/L solution) | oiv.intoiv.intnemi.gov |
| Calibration Range | 0-8 mg/L or 0.01-60 mg/L (depending on application and dilution) | oiv.intoiv.intnemi.gov |
| Sample Preparation | Dilution, addition of matrix modifier; for solid samples, preliminary digestion/mineralization may be required. | oiv.intoiv.intnemi.gov |
Electrophoretic and Electrochemical Techniques for Calcium Acetylsalicylate
Electrophoretic and electrochemical methods offer distinct advantages for the analysis of Calcium Acetylsalicylate, particularly due to their high sensitivity, selectivity, and often reduced sample preparation requirements.
Capillary Electrophoresis (CE) is a powerful separation technique widely recognized for its high selectivity and efficiency in analyzing various chemical species, including pharmaceutical compounds nih.gov. CE is often preferred over techniques like High-Performance Liquid Chromatography (HPLC) due to its lower costs, high sample throughput, and minimal sample pre-treatment needs nih.gov.
While direct studies specifically on Calcium Acetylsalicylate using CE are limited in the provided context, the applicability of CE to calcium-containing pharmaceutical ingredients and related compounds is well-documented. For instance, CE has been successfully utilized for the quantitative analysis of calcium and magnesium in pharmaceutical ingredients and supplements, including injections and tablets rjptonline.org. This demonstrates CE's capability to handle the ionic nature of calcium salts.
Furthermore, CE has been employed for the analysis of acetylsalicylic acid (ASA) and its metabolites. One approach involves the indirect quantification of ASA by converting it to salicylic acid (SA) through on-line alkaline hydrolysis, followed by UV detection at 254 nm using Flow Injection-Capillary Electrophoresis (FI-CE) researchgate.net. This highlights CE's utility for aspirin-derived compounds. The precision of CE is comparable to that of liquid chromatography, and its ability to directly inject samples like urine and blood plasma with minor pre-treatment makes it suitable for complex matrices nih.gov.
Electrochemical techniques, including voltammetry and potentiometry, provide sensitive and selective platforms for the determination of pharmaceutical compounds.
Voltammetric Methods: Square-wave voltammetry (SWV) is a highly sensitive and rapid electrochemical technique that has been applied for the direct determination of acetylsalicylic acid (ASA) in pharmaceutical formulations. A method utilizing a boron-doped diamond electrode (BDD) allows for the direct determination of ASA in acidic solutions without the need for a time-consuming alkaline hydrolysis step. This method exhibited a linear analytical curve for ASA concentrations ranging from 2.50 × 10⁻⁶ to 1.05 × 10⁻⁴ mol L⁻¹, with a detection limit of 2.0 µmol L⁻¹ scielo.br. The advantages of SWV, such as high speed, increased analytical sensitivity, and relative insensitivity to dissolved oxygen, make it a valuable tool for drug analysis in various matrices, including dosage forms and biological samples scispace.com. The successful application of SWV for the determination of other calcium-containing drugs, such as rosuvastatin (B1679574) calcium, further supports its potential for Calcium Acetylsalicylate analysis researchgate.net.
Potentiometric Methods: Potentiometric methods, often employing ion-selective electrodes (ISEs), are also valuable for the quantification of acetylsalicylic acid and its related calcium content. A Batch Injection Analysis (BIA) system incorporating a membrane ion-selective electrode has been investigated for the potentiometric determination of acetylsalicylic acid in tablets. This method demonstrated no significant difference from the standard British Pharmacopoeia method at a 95% confidence level and offered a high throughput of approximately 90 determinations per hour scielo.br. The electrode response was rapid, typically less than 2 seconds, with a slope of 43 mV per decade under BIA conditions scielo.br.
For the direct determination of calcium ions, which are integral to Calcium Acetylsalicylate, complexometric potentiometric methods are employed. For instance, the calcium content in active pharmaceutical ingredients (APIs) can be determined using a combined copper ion-selective electrode (Cu ISE) and a reference Ag/AgCl electrode. This method relies on a complexometric titration with 0.1 M EDTA, which forms a complex with calcium ions mfd.org.mk. This approach is crucial for controlling the intake of metal ions in APIs and ensures the accurate quantification of the calcium component within the drug.
Sample Preparation Strategies for Calcium Acetylsalicylate Analysis in Complex Matrices
Effective sample preparation is a critical step in the accurate analysis of Calcium Acetylsalicylate, especially when dealing with complex matrices such as biological fluids, food products, or pharmaceutical formulations. The goal is to isolate the analyte from interfering matrix components and concentrate it to detectable levels.
Liquid-liquid extraction (LLE) is a widely used technique for the separation and purification of analytes from complex samples. A notable example is the quantification of carbasalate calcium-derived metabolites, acetylsalicylic acid (ASA) and salicylic acid (SA), in animal and aquatic food matrices using LLE coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netresearchgate.netnih.gov. In this procedure, the analytes were extracted from matrices such as porcine muscle, milk, egg, shrimp, eel, and flatfish using acetonitrile, with the addition of formic acid and trifluoroacetic acid. This was followed by a liquid-liquid purification step with saturated n-hexane researchgate.netresearchgate.netnih.gov. The extraction efficiencies, expressed as recovery, ranged from 61.38% to 102.21% across various matrices, with relative standard deviations (RSDs) generally below 13% researchgate.net.
Another illustrative example of extraction principles applied to aspirin involves its separation from mixtures with other compounds like acetanilide (B955) and urea (B33335). Aspirin, being a carboxylic acid, can be dissolved in dichloromethane (B109758) and then extracted into an aqueous layer upon neutralization with a base like sodium hydroxide (B78521), forming a water-soluble salt murov.info. This demonstrates how pH adjustment can be utilized to manipulate the solubility of aspirin-related compounds for effective separation.
General solvent extraction principles involve allowing the solvent to permeate the solid matrix and the solute to dissolve in the solvent. The extraction yield typically increases with the solvent-to-solid ratio, although an excessively high ratio can lead to prolonged concentration times medwinpublishers.com.
Matrix effects refer to the influence of co-existing components in a sample on the analytical signal of the analyte, which can lead to inaccuracies in quantification. These effects can manifest as signal suppression or enhancement and are particularly prevalent in complex matrices.
To counteract matrix effects, matrix-matched calibration curves are frequently employed. For instance, in the quantification of acetylsalicylic acid (ASA) and salicylic acid (SA) in animal food matrices, matrix-matched calibration curves were constructed using six different concentrations, demonstrating good linearity with coefficients of determination (R²) greater than or equal to 0.9817 researchgate.netresearchgate.netnih.gov. This approach helps to compensate for any signal alterations caused by the sample matrix by ensuring that the calibration standards closely mimic the composition of the actual samples.
Beyond chemical interferences, physical properties of the sample matrix can also impact analytical performance. In pharmaceutical process monitoring, factors such as powder rheology, flow rate, process temperature, particle size and shape, and sample density can affect analytical measurements. Multivariate analysis (MVA) methods are often utilized to correct for the influence of these process variables on the accuracy of analytical data spectroscopyonline.com.
Despite these challenges, some analytical techniques, such as Capillary Electrophoresis, can exhibit a degree of robustness to matrix effects. In many CE applications, sample pre-treatment efforts are minor, allowing for the direct injection of complex samples like urine and blood plasma without extensive purification steps nih.gov. This inherent robustness can simplify the analytical workflow and reduce the potential for matrix-related errors.
Formulation Science and Advanced Drug Delivery Systems for Calcium Acetylsalicylate
Physical and Chemical Stability of Calcium Acetylsalicylate in Formulations
The stability of pharmaceutical formulations containing calcium acetylsalicylate is a critical aspect of drug development, influenced by its inherent chemical properties and interactions with the formulation environment. Calcium acetylsalicylate, as the calcium salt of acetylsalicylic acid, shares similar degradation pathways with its parent compound, primarily hydrolysis.
Degradation Pathways of Calcium Acetylsalicylate in Aqueous and Solid States
Acetylsalicylic acid (ASA), commonly known as aspirin (B1665792), is prone to hydrolysis, leading to its decomposition into salicylic (B10762653) acid and acetic acid google.comresearchgate.netresearchgate.net. This hydrolytic degradation is the primary pathway for aspirin and, by extension, its calcium salt, calcium acetylsalicylate researchgate.net. The presence of moisture significantly accelerates this process, especially in solid-state formulations researchgate.netresearchgate.net.
In the solid state, while acetylsalicylic acid is generally stable, exposure to increased humidity rapidly induces hydrolysis researchgate.netresearchgate.net. The rate of decomposition in the solid state is also influenced by vapor pressure and temperature researchgate.net. A proposed mechanism for solid-state degradation involves the initial sorption of a water layer by each particle, followed by the diffusion of the drug into this solution, where acid-catalyzed decomposition then occurs researchgate.net. For calcium acetylsalicylate, the calcium ion itself, in the presence of moisture, can accelerate the hydrolysis of the salt, contributing to the liberation of acetic and salicylic acids google.com.
Environmental factors play a crucial role in the stability of acetylsalicylic acid. Stability studies indicate that reduced temperatures, specifically below 8°C, provide superior stability for acetylsalicylic acid. Conversely, direct exposure to sunlight can lead to further degradation, and high humidity significantly reduces the recovery of the active pharmaceutical ingredient researchgate.net.
Excipient Compatibility Studies for Calcium Acetylsalicylate Formulations
Excipients, while often considered inert, are integral components of pharmaceutical formulations and can significantly impact the stability of active pharmaceutical ingredients (APIs) by either enhancing stability or inducing degradation sigmaaldrich.com. For moisture-sensitive drugs like acetylsalicylic acid, the interaction between excipients and moisture is a critical factor in determining product stability pharmaexcipients.com.
Acetylsalicylic acid is particularly susceptible to hydrolysis induced by free water released from certain excipients, such as microcrystalline cellulose (B213188) (MCC) or dibasic calcium phosphate (B84403) dihydrate (DCPD) researchgate.net. Research has demonstrated that excipients with varying moisture interaction profiles can lead to different degradation outcomes. For instance, maize starch (MS), despite having a higher moisture content, exhibited lower water activity, which correlated with reduced aspirin degradation in tablets compared to formulations containing MCC and DCP, where the high water activity of DCP led to greater degradation pharmaexcipients.com.
Magnesium stearate, a commonly used lubricant in solid dosage forms, has been reported to be incompatible with acidic APIs like acetylsalicylic acid. This incompatibility can result in the formation of undesirable degradation products, including salicylic acid sigmaaldrich.comcore.ac.uk.
To assess drug-excipient compatibility, various analytical techniques are employed, including Differential Scanning Calorimetry (DSC), Thermogravimetry (TGA), Fourier Transform Infrared Spectroscopy (FT-IR), and X-ray Powder Diffraction (PXRD) sjf.eduresearchgate.net. Studies using these techniques have revealed potential chemical interactions between acetylsalicylic acid and excipients such as polyvinylpyrrolidone (B124986) K30 (PVP) and magnesium stearate. Additionally, physical interactions have been observed with colloidal silicon dioxide and stearic acid researchgate.net.
The method of tablet preparation also influences stability. For readily hydrolyzable compounds like acetylsalicylic acid, direct compression or dry granulation is generally preferred over wet granulation to minimize potential drug-excipient incompatibilities that can arise from the presence of water during processing core.ac.uk. Maintaining controlled humidity conditions during the preparation of tablets is crucial for ensuring stability. For example, stable aspirin tablets were achieved when prepared under relative humidity conditions below 30%, resulting in free salicylic acid generation not exceeding 3.0% after 6 months of stability testing at 40°C and 75% relative humidity google.com.
Table 1: Impact of Excipients on Aspirin Degradation pharmaexcipients.com
| Excipient Type | Moisture Content | Water Activity | Aspirin Degradation |
| Maize Starch (MS) | Higher | Low | Lower |
| Microcrystalline Cellulose (MCC) | - | - | Higher |
| Dibasic Calcium Phosphate Dihydrate (DCP) | Low | High | Greater |
Rheological and Biopharmaceutical Characterization of Calcium Acetylsalicylate Formulations
The rheological and biopharmaceutical characteristics of calcium acetylsalicylate formulations are crucial for their manufacturing, stability, and therapeutic performance.
Biopharmaceutical characterization encompasses aspects such as solubility, dissolution rate, and permeability. Acetylsalicylic acid (ASA), the active component of calcium acetylsalicylate, is classified as a Class I drug according to the Biopharmaceutical Classification System (BCS), indicating its high solubility and high permeability researchgate.netfip.org. As a weak acid with a pKa of approximately 3.5, the solubility of acetylsalicylic acid is pH-dependent researchgate.netwikipedia.org. It is considered slightly soluble in water, requiring between 100 and 1000 mL of solvent per gram of solute fip.org.
The absorption of acetylsalicylic acid following oral administration is generally rapid and complete. However, the absorption rate can vary depending on factors such as the specific salicylate (B1505791) used, the dosage form, the tablet dissolution rate, and the pH within the gastric or intestinal lumen nih.gov. A strong positive correlation has been observed between the in vitro dissolution rate and the in vivo absorption rate nih.gov. The microenvironment pH within an aspirin-antacid mixture, for instance, can be several units higher than the bulk dissolution medium, which can significantly influence the dissolution profile nih.gov.
While specific detailed rheological characterization data for calcium acetylsalicylate formulations are not extensively provided in the available literature, general principles of formulation science apply. Rheological properties are important for the processing and performance of liquid, semi-solid, and powder formulations. Excipients, such as calcium carbonate, are known to influence the rheological behavior of formulations alpha-calcit.netimerys.com. Furthermore, the presence of calcium ions has been demonstrated to modify the rheological properties of other compounds, enhancing elastic properties and viscosity, particularly after thermal processing researchgate.net. This suggests that the calcium counterion in calcium acetylsalicylate could play a role in influencing the rheological characteristics of its various formulations.
Theoretical and Computational Investigations of Calcium Acetylsalicylate
Quantum Chemical Studies of Calcium Acetylsalicylate Electronic Structure
Quantum chemical methods are foundational for understanding the electronic structure and intrinsic properties of molecules. These methods solve the electronic Schrödinger equation to provide detailed information about a molecule's behavior at an atomic level.
Density Functional Theory (DFT) Calculations for Calcium Acetylsalicylate
Density Functional Theory (DFT) is a widely utilized quantum chemical method known for its computational efficiency in approximating electron correlation effects. missouri.edu DFT calculations have been extensively applied to study the vibrational and electronic properties of acetylsalicylic acid (aspirin), including its geometrical structure, atomic charges, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies, as well as molecular electrostatic potential (MEP) and total charge density. researchgate.netderpharmachemica.com These calculations can predict absorption energies and oscillator strengths, providing insights into the compound's spectroscopic characteristics. researchgate.netresearchgate.net
While direct DFT studies specifically on Calcium Acetylsalicylate are not widely reported in the provided search results, the principles applied to acetylsalicylic acid are directly transferable. DFT can be employed to investigate the optimized geometry, electronic charge distribution, and stability of Calcium Acetylsalicylate, elucidating how the calcium ion influences the electronic structure of the acetylsalicylate anion. Periodic DFT calculations are also valuable for validating experimentally obtained crystal structures and understanding intermolecular interactions within crystalline forms, which could be relevant for solid-state characterization of Calcium Acetylsalicylate. mdpi.comresearchgate.net Furthermore, DFT studies have explored the interaction of acetylsalicylic acid with other molecules, suggesting similar investigations could be conducted for its calcium salt to understand its behavior in various environments. iipseries.org
Ab Initio Methods Applied to Calcium Acetylsalicylate Molecular Properties
Ab initio methods are a class of quantum chemical calculations that derive directly from theoretical principles, without the inclusion of experimental data or empirical parameters. missouri.eduacs.org These methods, such as Hartree-Fock (RHF) and more advanced correlated methods (e.g., Møller-Plesset perturbation theory, coupled-cluster theory), are capable of exploring the potential energy surface of molecules and determining thermochemical data. missouri.edu For acetylsalicylic acid, ab initio studies have been used to locate conformational isomers, compute thermochemical functions, and determine relative energies and free enthalpies, offering insights into its conformational preferences and neighboring group interactions. missouri.edu
The application of ab initio methods to Calcium Acetylsalicylate would allow for a detailed understanding of its molecular properties, including dipole moments, polarizabilities, and the energetics of various molecular conformations. Such studies can also provide fundamental insights into the nature of the ionic bond between calcium and the acetylsalicylate anion. Ab initio calculations have also been successfully applied to investigate the electronic states and potential energy curves of other calcium-containing molecules, demonstrating their capability for precise characterization of calcium compounds. ccsenet.orgacs.org
Molecular Dynamics (MD) Simulations of Calcium Acetylsalicylate Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe how molecules move and interact over time. This is particularly useful for understanding complex biological and solvation processes.
Calcium Acetylsalicylate-Protein Docking and Binding Free Energy Calculations
Molecular docking and MD simulations are powerful tools used to predict the binding modes and affinities of small molecules with target proteins. nih.govnih.gov These computational techniques are crucial in drug discovery for screening potential drug candidates and understanding their mechanisms of action. A study involving acetylsalicylic acid (aspirin) utilized molecular dynamics simulations to demonstrate that acetylation of amyloid peptide, a process related to aspirin's activity, energetically disfavored its association into dimers and octamers, leading to less compact and stable oligomers. nih.gov This research suggested that acetylated proteins were largely excluded from compact aggregates, highlighting the role of acetylation in inhibiting protein aggregation. nih.gov
While specific studies on Calcium Acetylsalicylate docking with proteins were not found, the methodology is broadly applicable. Molecular docking studies have been successfully employed to investigate the interactions of various ligands with calcium-binding proteins and L-type calcium channel proteins, identifying key binding sites and interaction forces. mdpi.comacs.orgresearchgate.netrjptonline.org These computational approaches can be used to predict how Calcium Acetylsalicylate might interact with biological targets, including enzymes like cyclooxygenases, or other proteins in the body, and to estimate the binding free energies of these interactions.
Simulation of Calcium Acetylsalicylate in Solvent Environments
MD simulations are essential for understanding the behavior of molecules in different solvent environments, including their solvation structures, diffusion properties, and potential for aggregation. These simulations provide insights into the solubility and stability of compounds in various media.
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) for Calcium Acetylsalicylate Analogs
Chemoinformatics is an interdisciplinary field that applies informatics methods to solve chemical problems, encompassing the design, creation, organization, management, retrieval, analysis, dissemination, visualization, and use of chemical information. drugdesign.orgslideshare.nete-bookshelf.de A key application within chemoinformatics is Quantitative Structure-Activity Relationship (QSAR) modeling.
QSAR aims to establish a mathematical relationship between the molecular structure of a compound and its experimentally measurable properties or activities. slideshare.nete-bookshelf.deresearchgate.net These models are routinely used to predict various molecular properties, including bioactivity, toxicity, and Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. slideshare.nete-bookshelf.deresearchgate.net For acetylsalicylic acid (aspirin), QSAR studies have been performed to predict its diverse pharmacological activities, such as antiplatelet effects, by correlating structural descriptors with observed biological outcomes. japsonline.com
While specific QSAR studies focusing solely on "Calcium Acetylsalicylate analogs" are not extensively detailed in the provided search results, the general principles of QSAR are highly relevant. By developing QSAR models for acetylsalicylic acid and its derivatives, researchers can predict the properties and activities of Calcium Acetylsalicylate based on its structural features. Chemoinformatics tools also facilitate the management of large chemical datasets, virtual screening of compound libraries, and the identification of potential lead compounds, which can be applied to explore the chemical space around Calcium Acetylsalicylate for novel analogs with improved properties. slideshare.nete-bookshelf.de
Prediction of Calcium Acetylsalicylate Biological Activity through Computational Models
The prediction of biological activity through computational models involves leveraging algorithms and databases to infer a compound's potential pharmacological effects, mechanisms of action, and even specific toxicities based on its chemical structure rsc.orgpjps.pk. Tools such as PASS (Prediction of Activity Spectra for Substances) and Molinspiration are widely utilized for this purpose fortunejournals.commdpi.com. PASS, for instance, predicts the probable activity (Pa) and probable inactivity (Pi) of drug-like substances, providing a spectrum of potential biological activities pjps.pkmdpi.com.
While these computational models are broadly applicable to a wide range of organic compounds, specific published research detailing the direct prediction of biological activity solely for Calcium Acetylsalicylate using these methods is not extensively documented in the current literature. Studies often focus on the parent compound, acetylsalicylic acid, or its other derivatives and conjugates fortunejournals.comresearchgate.netfortunejournals.comphcogj.com. For example, studies have employed tools like Molinspiration to determine bioactivity scores for chloramphenicol (B1208) derivatives, one of which was synthesized using acetylsalicylic acid fortunejournals.comfortunejournals.com. Similarly, computational investigations of heterocyclic aspirin (B1665792) derivatives have used molecular docking to assess binding affinities to cyclooxygenase enzymes and predict pharmacokinetic properties phcogj.com. However, direct computational modeling efforts specifically targeting the unique biological activity profile of Calcium Acetylsalicylate are limited in the provided search results.
Virtual Screening for Novel Calcium Acetylsalicylate Derivatives
Virtual screening is a computational technique used to identify potential drug candidates from large compound databases by simulating their interactions with a target or predicting their properties nih.govnih.gov. This approach includes methods such as molecular docking, drug property prediction, and drug interaction prediction nih.gov. It can be broadly categorized into protein-structure-based screening (docking) and ligand-based screening, which relies on the similarity of chemical structures nih.gov. Virtual screening accelerates the drug development process by selecting compounds with potential biological activity, thereby reducing experimental costs and development cycles nih.gov.
Despite the widespread application of virtual screening in drug discovery, specific studies dedicated to the virtual screening for novel derivatives of Calcium Acetylsalicylate are not prominently featured in the current scientific literature. Most virtual screening efforts identified in the search results focus on identifying inhibitors for specific protein targets (e.g., L-type voltage-gated calcium channels or SARS-CoV-2 spike protein) or repurposing existing drugs, rather than designing or screening derivatives of a specific salt form like Calcium Acetylsalicylate. The general methodology of virtual screening, however, could theoretically be applied to design or identify new compounds structurally related to Calcium Acetylsalicylate, aiming to optimize its properties or explore new therapeutic applications.
In Silico ADME Prediction for Calcium Acetylsalicylate
In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction is a critical component of early drug discovery, allowing for the computational assessment of a compound's pharmacokinetic profile rsc.orgfortunejournals.com. These predictions help evaluate drug-like properties before costly in vitro or in vivo experiments, thus saving time and resources fortunejournals.com. Various software applications and online servers, such as SwissADME, admetSAR, PreADMET, and PkCSM, are employed to predict these properties fortunejournals.commdpi.comresearchgate.netfortunejournals.comphcogj.com. Key parameters often predicted include human intestinal absorption (HIA), blood-brain barrier (BBB) permeation, plasma protein binding, and interactions with metabolic enzymes like cytochrome P450 (CYP) isoforms mdpi.comphcogj.com. Drug-likeness, often assessed using rules like Lipinski's Rule of Five, is also a crucial aspect of ADME profiling, indicating whether a compound possesses physicochemical properties favorable for oral bioavailability rsc.orgmdpi.com.
While the principles and tools for in silico ADME prediction are well-established and widely used for drug candidates and their derivatives, specific ADME prediction data solely for Calcium Acetylsalicylate are not explicitly detailed in the provided search results. Studies often report ADME predictions for acetylsalicylic acid conjugates or other aspirin derivatives researchgate.netphcogj.com. For instance, aspirin amino acid conjugates have been predicted to have high gastrointestinal absorption using SwissADME researchgate.net. Similarly, heterocyclic aspirin analogues have shown enhanced pharmacokinetic properties through ADMET prediction phcogj.com. The absence of specific published ADME data for Calcium Acetylsalicylate suggests that while general ADME prediction methodologies are applicable, detailed in silico characterization of this specific salt form may not be a primary focus of independent computational studies in the publicly available literature.
Derivatization and Prodrug Strategies for Calcium Acetylsalicylate
Synthesis of Novel Calcium Acetylsalicylate Derivatives
The synthesis of novel derivatives of calcium acetylsalicylate involves modifying its core structure to impart desirable characteristics. These modifications can occur on the acetylsalicylic acid moiety or involve the formation of complexes with other compounds.
Structural Modifications of the Acetylsalicylic Acid Moiety in Calcium Salts
One notable derivative involving calcium is Carbasalate Calcium, which is a chelate of calcium acetylsalicylate and urea (B33335) wikipedia.orgopenmedicinalchemistryjournal.com. This complex represents a structural modification where the calcium salt of aspirin (B1665792) is combined with urea, forming a distinct chemical entity wikipedia.org. Another approach involves modifying acetylsalicylic acid with inorganic particles containing calcium ions, such as nano-hydroxyapatite, to create novel derivatives like Ca-ASP acs.org. Ca-ASP is characterized as a carboxylate containing intramolecular hydrogen bonds acs.org.
Modifications Enhancing Specific Pharmacological Properties
Modifications to calcium acetylsalicylate aim to enhance specific pharmacological properties. Carbasalate Calcium, for instance, exhibits improved water solubility, rapid oral absorption, fast action, and high bioavailability compared to acetylsalicylic acid, while retaining its antipyretic, analgesic, anti-inflammatory, and antiplatelet effects openmedicinalchemistryjournal.comresearchgate.net. This enhanced solubility and absorption contribute to its favorable pharmacokinetic profile openmedicinalchemistryjournal.comresearchgate.net.
Another example, Ca-ASP, developed through modification with nano-hydroxyapatite, has demonstrated similar antithrombotic activity to acetylsalicylic acid in rats while causing significantly less damage to the gastric mucosa acs.org. This reduced gastric impact is attributed to its potential to inhibit COX-1 but not COX-2 expression, stimulate PGE2 synthesis (possibly via the nano-hydroxyapatite component), and its lack of effect on the Ca pool in the gastrointestinal tract, as well as the absence of a free carboxyl group in the acetylsalicylic acid component acs.org. Furthermore, co-administration of calcium salts has been shown to potentiate the anti-inflammatory activity of aspirin and minimize its gastro-toxicity in albino rats google.com.
Prodrug Approaches for Calcium Acetylsalicylate
Prodrugs are biologically inert or inactive molecules that undergo chemical or enzymatic transformation in vivo to release the pharmacologically active parent drug journalgrid.com. This strategy is widely used to improve drug properties such as bioavailability, solubility, and stability.
Ester-Based Prodrugs of Calcium Acetylsalicylate
While ester-based prodrugs are a common strategy for improving the bioavailability and reducing the gastrointestinal irritation of acetylsalicylic acid acs.org, specific examples where the calcium acetylsalicylate moiety itself is directly derivatized via an ester linkage to form a prodrug are not extensively documented in the available literature. Generally, ester functionalities are employed to mask polar groups like carboxyl moieties, leading to improved in vivo properties and bioavailability through enzymatic or spontaneous hydrolysis. Aspirin itself is considered a prodrug of salicylic (B10762653) acid, undergoing hydrolysis by endogenous esterases. However, for a "true" aspirin prodrug, the benzoic acid ester moiety would need to hydrolyze more quickly than the phenol (B47542) acetate (B1210297) to release intact aspirin.
Other Chemically Cleavable Prodrug Linkages for Calcium Acetylsalicylate
A prominent example of a prodrug-like approach for calcium acetylsalicylate involves its complexation with urea to form Carbasalate Calcium wikipedia.orgopenmedicinalchemistryjournal.com. This compound is an acetylsalicylic acid calcium and urea complex that readily dissolves in water and is rapidly absorbed from the gastrointestinal tract openmedicinalchemistryjournal.comresearchgate.net. In vivo, Carbasalate Calcium is quickly hydrolyzed in the blood circulation to release acetylsalicylic acid, which then further metabolizes to salicylic acid researchgate.net. This complexation strategy facilitates improved delivery and absorption, effectively acting as a prodrug by releasing the active acetylsalicylic acid upon bioconversion openmedicinalchemistryjournal.comresearchgate.net. Other types of chemically cleavable linkages, such as amides and carbamates, are also utilized in general prodrug design due to their greater stability against enzymatic transformations compared to esters. However, specific instances of these linkages directly applied to calcium acetylsalicylate to form prodrugs are not widely reported.
Bioconversion Mechanisms of Calcium Acetylsalicylate Prodrugs in vitro and in vivo (animal models only)
The bioconversion of calcium acetylsalicylate prodrugs, particularly Carbasalate Calcium, involves a series of hydrolytic steps. Carbasalate Calcium is designed to be highly water-soluble and rapidly absorbed openmedicinalchemistryjournal.comresearchgate.net. Once absorbed, it undergoes hydrolysis in the blood circulation, initially releasing acetylsalicylic acid and calcium carbonate researchgate.net. The released acetylsalicylic acid is then further hydrolyzed to salicylic acid researchgate.net.
Evaluation of Enhanced Solubility and Stability in Calcium Acetylsalicylate Derivatives
Calcium acetylsalicylate, also known as calcium aspirin or soluble aspirin, is a salt form of acetylsalicylic acid (aspirin) that has been developed to address some of the limitations of the parent compound, particularly concerning its solubility and stability drugfuture.com. Aspirin itself is sparingly soluble in water and prone to hydrolysis in aqueous solutions, especially at higher pH, decomposing into salicylic acid and acetic acid nih.gov. The formation of salt forms, such as calcium acetylsalicylate, generally aims to improve these physicochemical properties drugfuture.com.
Solubility of Calcium Acetylsalicylate
Calcium acetylsalicylate exhibits significantly improved aqueous solubility compared to acetylsalicylic acid. Research indicates that calcium acetylsalicylate has a solubility of 231 mg/ml in water at 37°C and pH 4.8 drugfuture.com. Furthermore, one gram of calcium acetylsalicylate can dissolve in approximately 6 ml of water drugfuture.com. This enhanced solubility facilitates faster dissolution and potentially quicker absorption.
Table 1: Solubility of Calcium Acetylsalicylate
| Property | Value | Conditions | Source |
| Solubility in water | 231 mg/ml | 37°C, pH 4.8 | drugfuture.com |
| Dissolution ratio | 1 gram in 6 ml water | Not specified (implied ambient/standard) | drugfuture.com |
Stability of Calcium Acetylsalicylate and its Derivatives
Calcium acetylsalicylate is considered more stable than acetylsalicylic acid prepared by older methods, demonstrating the capacity for ordinary storage without significant decomposition for periods ranging from six months to a year google.com. Its stability is influenced by factors such as the purity of reagents, the removal of decomposition products, and precise temperature control during its manufacturing process google.com. However, like acetylsalicylic acid, calcium acetylsalicylate can still undergo hydrolysis in the presence of moisture, leading to the liberation of acetic acid and salicylic acid google.com.
One notable derivative of calcium acetylsalicylate is Calcium Acetylsalicylate Carbamide (Carbasalate Calcium), which is a complex formed with urea drugfuture.com. Studies have investigated the hydrolytic stability of calcium acetylsalicylate carbamide, particularly in the presence of high concentrations of various additives drugfuture.comnih.gov. While these studies confirm the assessment of its stability characteristics, detailed comparative data explicitly demonstrating enhanced stability of calcium acetylsalicylate carbamide over calcium acetylsalicylate itself in quantitative terms are not extensively detailed in the provided research findings. The focus of some research on this derivative has also included its reduced gastrointestinal mucosal damage compared to acetylsalicylic acid, rather than solely its intrinsic solubility and stability enhancement nih.gov.
Regulatory Science and Quality Control Aspects of Calcium Acetylsalicylate
Pharmacopoeial Standards for Calcium Acetylsalicylate
Pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), establish official standards for pharmaceutical substances and products. These monographs define the tests, analytical procedures, and acceptance criteria that Calcium Acetylsalicylate must meet to be considered of pharmacopoeial quality. Reference standards, including those for acetylsalicylic acid, are available from these pharmacopoeias to ensure consistency and accuracy in testing nih.govsenecapolytechnic.calabomersa.comedqm.eu.
Impurity Profiling and Limit Determination for Calcium Acetylsalicylate
Impurity profiling is a critical aspect of quality control for Calcium Acetylsalicylate, involving the identification, quantification, and characterization of unwanted substances present in the active pharmaceutical ingredient (API) or finished product. Regulatory bodies and pharmacopoeias, including the BP, USP, and EP, have incorporated limits for permissible quantities of impurities ijpras.comijrpr.com.
Organic impurities in active substances are typically reported, identified, and qualified in accordance with guidelines such as ICH Q3A, which are legally binding and implemented within pharmacopoeial texts edqm.eu. These impurities can arise from synthesis, purification, storage, or degradation of the main component ijrpr.com. For acetylsalicylic acid, specified impurities (e.g., salicylic (B10762653) acid, which is Impurity A in some pharmacopoeial contexts) and unspecified impurities have defined limits edqm.eudrugfuture.com. Reporting thresholds, identification thresholds, and qualification thresholds are applied, often dependent on the maximum daily dose of the drug edqm.eu. Analytical techniques such as UV absorption spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed for the detection and quantification of these impurities orientjchem.orgresearchgate.net.
An example of impurity limits for acetylsalicylic acid, as detailed in some pharmacopoeial guidelines, can be summarized as follows:
| Impurity Type | Limit (e.g., as % of principal peak area) |
| Each specified impurity (e.g., A, B, C, D, E, F) | Not more than 1.5 times the area of the principal peak in reference solution (a) (0.15%) drugfuture.com |
| Each unspecified impurity | Not more than 0.5 times the area of the principal peak in reference solution (a) (0.05%) drugfuture.com |
| Total impurities | Not more than 2.5 times the area of the principal peak in reference solution (a) (0.25%) drugfuture.com |
| Disregard limit | 0.3 times the area of the principal peak in reference solution (a) (0.03%) drugfuture.com |
Note: Specific limits may vary between pharmacopoeias and individual monographs.
Dissolution and Disintegration Testing Methodologies for Calcium Acetylsalicylate Formulations
Dissolution and disintegration tests are fundamental performance tests for solid oral dosage forms of Calcium Acetylsalicylate, crucial for assessing drug product performance and ensuring batch-to-batch reproducibility tajpharmaindia.comresearchgate.netmdpi.comnih.govnih.govwdh.ac.id. These tests are detailed in major pharmacopoeias like the USP, EP, and Japanese Pharmacopoeia (JP) researchgate.netnih.gov.
The disintegration test involves placing the dosage form in an immersion medium under defined experimental conditions and measuring the time required for it to break down into smaller particles researchgate.netnih.gov. For certain formulations, this may involve a two-stage process, such as initial exposure to simulated gastric fluid (pH 1.2) followed by simulated intestinal fluid (pH 6.8) researchgate.net. Disks may be used in the apparatus to prevent floating of capsules researchgate.net.
Dissolution testing, on the other hand, evaluates the rate and extent to which the active ingredient is released from the dosage form into a dissolution medium over time tajpharmaindia.commdpi.com. Compendial equipment, such as USP Apparatus 2, is commonly used for these tests mdpi.comnih.gov. The results of dissolution tests are vital for confirming the drug's bioavailability and potency tajpharmaindia.com.
Good Manufacturing Practices (GMP) Considerations for Calcium Acetylsalicylate Production
Good Manufacturing Practices (GMP) are the cornerstone of pharmaceutical manufacturing, providing a comprehensive system to ensure that products are consistently produced and controlled according to quality standards orientjchem.orgpharmaoffer.compharmaoffer.commubychem.comuwaterloo.ca. For Calcium Acetylsalicylate production, adherence to GMP is paramount to guarantee product safety, quality, and compliance with regulatory requirements.
Key GMP considerations include:
Quality Management System: Implementation of a robust quality system that covers all aspects of manufacturing, from raw material procurement to finished product release.
Personnel: Ensuring that all personnel involved in production and quality control are adequately qualified, trained, and follow proper hygiene practices.
Premises and Equipment: Facilities must be designed, constructed, and maintained to prevent contamination and mix-ups. Equipment must be properly qualified, calibrated, and maintained tajpharmaindia.com.
Raw Material Control: Rigorous testing and verification of all incoming raw materials, including calcium sources and acetylsalicylic acid, to confirm identity, purity, and compliance with pharmacopoeial specifications before use in production orientjchem.orgtajpharmaindia.com.
Production Operations: Clearly defined and controlled manufacturing processes to ensure consistency and prevent deviations. This includes in-process controls such as monitoring weight variation, blend uniformity, and disintegration time tajpharmaindia.com.
Documentation and Records: Comprehensive documentation of all manufacturing processes, quality control tests, deviations, and corrective actions. This includes maintaining detailed records for raw materials, intermediate products, and finished products, and issuing Certificates of Analysis (CoAs) senecapolytechnic.catajpharmaindia.com.
Quality Control (QC) Department: An independent QC unit responsible for approving or rejecting raw materials, in-process materials, and finished products, and ensuring that all necessary tests are carried out orientjchem.org.
Analytical Quality Control Strategies for Calcium Acetylsalicylate Raw Material and Finished Products
Analytical quality control strategies are essential for verifying the quality of Calcium Acetylsalicylate at various stages of production. The Quality Control (QC) department plays a central role in ensuring product safety and regulatory compliance through systematic testing of raw materials, in-process samples, and finished products orientjchem.orgtajpharmaindia.com.
For raw materials , the QC department performs:
Identification tests: To confirm the identity of the calcium source and acetylsalicylic acid API. Techniques like Infrared (IR) spectrophotometry are used for identification senecapolytechnic.ca.
Purity tests: To determine the level of impurities, including related substances and degradation products. This often involves chromatographic methods like HPLC and spectroscopic methods like UV-Vis spectrophotometry orientjchem.org.
Assay: To determine the potency or concentration of the active component. Titration and UV spectrometry are common methods orientjchem.org.
Specific limit tests: For example, the USP Limit test for free salicylic acid in aspirin (B1665792) is a critical quality control measure senecapolytechnic.ca.
For finished products (e.g., tablets containing Calcium Acetylsalicylate), comprehensive testing includes:
Assay: To confirm the potency and ensure the drug content is within specified limits tajpharmaindia.com.
Dissolution and Disintegration tests: As discussed in section 11.1.2, these tests are crucial for assessing drug release and product performance tajpharmaindia.comresearchgate.netmdpi.com.
Uniformity of dosage units: To ensure consistent drug content across individual tablets within a batch tajpharmaindia.com.
Physical parameter checks: Such as hardness, friability, and size consistency, which are important for product integrity and patient acceptance tajpharmaindia.com.
The analytical methods employed are typically validated according to international guidelines to ensure their accuracy, precision, specificity, linearity, and robustness scielo.br.
Stability-Indicating Methods for Calcium Acetylsalicylate
Stability-indicating methods (SIMs) are analytical procedures specifically designed to detect and quantify the active pharmaceutical ingredient (API) and its degradation products in a drug substance or drug product who.intrsc.orgresearchgate.netscielo.brwisdomlib.orgijpsonline.com. For Calcium Acetylsalicylate, SIMs are crucial for monitoring its stability over time, establishing shelf-life, and ensuring that the product remains safe and effective throughout its intended storage period.
The development of SIMs involves:
Forced Degradation Studies: These studies expose the drug substance and product to various stress conditions to induce degradation and identify potential degradation pathways and products. Common stress conditions include:
Acid hydrolysis: Degradation in acidic environments.
Alkaline hydrolysis: Degradation in basic environments.
Oxidation: Exposure to oxidizing agents. Acetylsalicylic acid has been shown to undergo significant degradation under oxidative stress rsc.org.
Thermal degradation: Exposure to elevated temperatures. Acetylsalicylic acid can show significant degradation under thermal stress rsc.org.
Photolytic degradation: Exposure to light rsc.orgresearchgate.netscielo.br.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the most widely used technique for SIMs due to its ability to separate the active ingredient from its structurally similar degradation products rsc.orgresearchgate.netwisdomlib.orgijpsonline.com. For acetylsalicylic acid, salicylic acid is a known degradation product that must be separated and quantified rsc.orgijpsonline.com.
Method Validation: The developed SIM must be thoroughly validated according to International Conference on Harmonisation (ICH) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness researchgate.netscielo.br. Specificity is particularly important to ensure that the method can accurately quantify the API in the presence of all potential impurities and degradation products rsc.org.
The goal of SIMs is to provide reliable data for stability studies, which are a regulatory requirement for all pharmaceutical products to determine appropriate storage conditions and expiration dates.
Environmental Fate and Impact of Calcium Acetylsalicylate
Degradation Pathways of Calcium Acetylsalicylate in Environmental Matrices
The primary degradation pathways for Calcium Acetylsalicylate in the environment involve hydrolytic and photolytic processes, as well as microbial degradation.
Hydrolytic and Photolytic Degradation of Calcium Acetylsalicylate
Calcium Acetylsalicylate is known to undergo hydrolysis in the presence of moisture, leading to the formation of acetic acid and salicylic (B10762653) acid. The presence of calcium ions can accelerate this hydrolytic process google.com. Acetylsalicylic acid (aspirin) itself is highly susceptible to hydrolytic degradation, forming salicylic acid and acetic acid. This reaction is catalyzed by alkali metal ions and alkaline earth metal ions jeeng.netchemrxiv.orgwikipedia.org. The hydrolysis of acetylsalicylic acid in water at pH 7.4 and 17°C has a reported half-life of approximately 6.2 days nih.gov.
| Compound | Degradation Pathway | Products | Conditions | Half-life / Observations | Reference |
|---|---|---|---|---|---|
| Calcium Acetylsalicylate | Hydrolysis | Acetic acid, Salicylic acid | Presence of moisture; accelerated by calcium ions | Forms salicylic acid and acetic acid | google.com |
| Acetylsalicylic Acid | Hydrolysis | Salicylic acid, Acetic acid | Aqueous solutions; catalyzed by alkali/alkaline earth metal ions | 6.2 days (at pH 7.4, 17°C) | jeeng.netchemrxiv.orgwikipedia.orgnih.gov |
| Acetylsalicylic Acid | Photolysis | Salicylic acid, Acetic acid, other organic acids (e.g., fumaric, maleic, malic, malonic) | Solar light; presence of photocatalysts (e.g., TiO2) | Degradation into various organic compounds before mineralization | orientjchem.orgnih.govmdpi.com |
Acetylsalicylic acid contains chromophores, which are chemical groups that absorb light in the ultraviolet and visible regions of the spectrum, indicating its potential susceptibility to direct photolysis by sunlight nih.gov. Studies on the photocatalytic degradation of aspirin (B1665792) using materials like titanium dioxide (TiO2) under solar light irradiation have demonstrated its breakdown into a range of organic compounds, including salicylic acid and acetic acid, before achieving complete mineralization (conversion to carbon dioxide and water) orientjchem.orgmdpi.com.
Microbial Degradation of Calcium Acetylsalicylate in Aquatic and Soil Systems
Aspirin (acetylsalicylic acid) and its primary metabolite, salicylic acid, are generally classified as readily biodegradable substances nih.govcarlroth.comusda.govsaniwijzer.nleuropa.eu. Microbial degradation plays a crucial role in the removal of pharmaceuticals from aquatic environments and is a central process in wastewater treatment plants (WWTPs) oecd.org.
Wastewater treatment plants have demonstrated high removal efficiencies for aspirin, often exceeding 90%, and for salicylic acid, with removal rates around 90% jeeng.netusda.govnih.gov. Biological treatment processes are the main contributors to the removal of these compounds in WWTPs nih.gov. Despite their biodegradability, the continuous and widespread input of aspirin into the environment contributes to its classification as an "emerging concern" deswater.com.
Environmental Monitoring of Calcium Acetylsalicylate Residues
Direct environmental monitoring data specifically for Calcium Acetylsalicylate is limited. However, its rapid hydrolysis in aqueous environments means that monitoring efforts often focus on its degradation products, acetylsalicylic acid and salicylic acid.
Acetylsalicylic acid has been detected in surface water, with reported concentrations reaching up to 0.34 µg/L nih.gov. Salicylic acid, a significant metabolite of aspirin, has been found in influent wastewater at concentrations ranging from 57 to 330 µg/L saniwijzer.nl. Monitoring studies frequently identify non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin, as commonly detected pharmaceutical contaminants in various water bodies orientjchem.orgnih.govazurewebsites.net.
| Compound | Environmental Matrix | Concentration / Removal Efficiency | Reference |
|---|---|---|---|
| Acetylsalicylic Acid (Aspirin) | Surface Water | Max. 0.34 µg/L | nih.gov |
| Salicylic Acid | Influent Wastewater | 57-330 µg/L | saniwijzer.nl |
| Acetylsalicylic Acid (Aspirin) | Wastewater Treatment Plants (WWTPs) | >90% removal efficiency (biological treatment) | jeeng.netnih.govnih.gov |
| Salicylic Acid | Wastewater Treatment Plants (WWTPs) | ~90% removal efficiency | usda.gov |
Ecotoxicological Implications of Calcium Acetylsalicylate in Aquatic Ecosystems
Specific ecotoxicity data for Calcium Acetylsalicylate regarding its direct impact on fish, daphnia, algae, or microorganisms are largely unavailable in safety data sheets echemi.com. Consequently, the ecotoxicological implications are primarily inferred from studies on its degradation products: acetylsalicylic acid (aspirin) and salicylic acid.
Acetylsalicylic Acid (Aspirin) is recognized as an emerging pharmaceutical contaminant in aquatic environments that can exert toxic effects on non-target organisms, including fish orientjchem.org. It has been reported to cause DNA damage in marine life and has the potential to accumulate in the tissues of aquatic organisms, thereby entering the food chain nih.gov. Studies have indicated that exposure to environmentally relevant concentrations of aspirin can lead to oxidative stress and histopathological alterations in the liver of fish, such as Labeo rohita orientjchem.org.
| Organism Type | Species | Endpoint | Value | Reference |
|---|---|---|---|---|
| Fish | Leuciscus idus | LC50 (48 hours) | >1,000 mg/L | unizik.edu.ng |
| Aquatic Invertebrates | Daphnia magna | EC50 (48 hours) | >100 mg/L | unizik.edu.ng |
| Fish Embryos | Zebrafish (Danio rerio) | LC50 | >200 mg/L | mdpi.com |
Salicylic Acid , a key degradation product, has been associated with toxic effects in aquatic organisms, including the induction of oxidative stress researchgate.netnih.gov. Despite these observations, salicylic acid is generally not classified as dangerous for the aquatic environment, primarily due to its ready biodegradability and low potential for bioaccumulation carlroth.comnih.gov. Chronic exposure of freshwater fish (Salmo trutta fario) to salicylic acid has been shown to induce oxidative stress and non-specific histological changes in gills nih.gov.
| Organism Type | Endpoint | Value | Exposure Time | Reference |
|---|---|---|---|---|
| Fish | LC50 | 1,370 mg/L | 96 hours | carlroth.com |
| Aquatic Invertebrates | EC50 | 870 mg/L | 48 hours | carlroth.com |
| Microorganisms | EC50 | 380 mg/L | 16 hours | carlroth.com |
Waste Management and Remediation Strategies for Calcium Acetylsalicylate
Effective waste management and remediation strategies for Calcium Acetylsalicylate, and by extension its degradation products, are crucial to minimize environmental impact. The general principle for chemical disposal emphasizes preventing entry into drains and avoiding discharge into the environment echemi.com. Disposal practices should strictly adhere to national and local regulations, often involving disposal at licensed chemical destruction plants or controlled incineration for combustible materials echemi.com. For acetylsalicylic acid, it is generally not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), and its disposal is not considered to pose a significant environmental risk, likely due to its rapid hydrolysis and biodegradability in environmental or treatment contexts usda.gov.
In terms of remediation in wastewater, conventional wastewater treatment plants (WWTPs) are notably effective in removing both aspirin and salicylic acid, with removal efficiencies frequently exceeding 90% jeeng.netusda.govnih.gov. Biological treatment processes within these plants are the primary mechanisms for this removal nih.gov. For enhanced removal, advanced treatment methods such as activated carbon adsorption and ozonation can achieve even higher efficiencies, often greater than 95%, for various pharmaceuticals, including aspirin orientjchem.orgresearchgate.netnih.gov. Additionally, novel approaches like nanofiltration membranes have demonstrated high removal efficiencies for aspirin, achieving approximately 89.52% removal in simulated pharmaceutical wastewater unizik.edu.ng.
Future Directions and Emerging Research Avenues for Calcium Acetylsalicylate
Integration of Omics Technologies in Calcium Acetylsalicylate Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools to elucidate the complex biological interactions of therapeutic compounds. While much of the existing multi-omics research has focused on aspirin (B1665792), the findings lay a crucial foundation for future investigations into calcium acetylsalicylate. nih.govbiorxiv.orgmdpi.com
Proteomics: Proteomic studies on aspirin have revealed its capacity to acetylate numerous proteins beyond its primary targets, the cyclooxygenases. nih.govnih.gov A key research avenue will be to employ quantitative proteomics to compare the protein acetylation profiles induced by calcium acetylsalicylate versus acetylsalicylic acid. mednexus.org This could uncover unique targets or differences in acetylation efficiency that might explain variations in efficacy or side effects. For instance, proteomic analysis of colon cancer cells treated with aspirin identified significant changes in proteins related to the cell cycle, such as p53 and cyclin-dependent kinase 1 (CDK1). mednexus.org Similar studies with calcium acetylsalicylate could validate these findings or reveal novel pathways. A proteomic approach analyzing the aspirin-mediated lysine (B10760008) acetylome identified over 12,000 acetylation sites, showing that aspirin can broadly impact protein function, though the biological relevance often depends on the stoichiometry of these modifications. nih.govnih.gov
Metabolomics: Untargeted metabolomics has been used to explore the systemic effects of acetylsalicylic acid, identifying alterations in pathways related to fatty acid β-oxidation, as well as glutamine, histidine, and purine (B94841) metabolism. researchgate.netnih.gov Future research should apply similar methodologies to directly compare the metabolic fingerprints of calcium acetylsalicylate and aspirin. This could clarify the specific role of the calcium ion in the compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net An integrated analysis of proteomics and metabolomics, as used to study aspirin's effect on liver fibrosis, could provide a holistic view of the cellular response to calcium acetylsalicylate, linking protein-level changes to metabolic pathway alterations. biorxiv.org
Integrated Multi-Omics: A combined multi-omics approach will be essential for building comprehensive models of calcium acetylsalicylate's mechanism of action. mdpi.com By integrating transcriptomic, proteomic, and metabolomic data, researchers can identify key pathways and molecular networks modulated by the compound. nih.govbiorxiv.org Such an approach was used to investigate aspirin's protective effects on metabolic dysfunction-associated steatotic liver disease, identifying key pathways in lipid and bile acid metabolism. nih.gov Applying this strategy to calcium acetylsalicylate could reveal unique therapeutic targets and biomarkers for various conditions.
Table 1: Potential Omics-Based Research Questions for Calcium Acetylsalicylate
| Omics Field | Research Question | Potential Impact |
| Proteomics | How does the protein acetylation profile of calcium acetylsalicylate differ from that of acetylsalicylic acid in specific cell types (e.g., platelets, gastric mucosa, cancer cells)? | Understanding unique mechanisms of action and potential for reduced side effects. |
| Metabolomics | What are the distinct metabolic signatures in biofluids (plasma, urine) following administration of calcium acetylsalicylate compared to aspirin? | Elucidating differences in ADME, bioavailability, and systemic effects. |
| Transcriptomics | Which genes are differentially expressed in response to calcium acetylsalicylate, and how does this compare to the genetic response to aspirin? | Identifying novel gene regulatory networks and therapeutic targets. |
| Multi-Omics | What integrated molecular pathways are uniquely modulated by calcium acetylsalicylate in models of inflammation, cancer, or cardiovascular disease? | Building a comprehensive understanding of the drug's system-wide effects for targeted therapeutic development. |
Advanced Materials Science Applications Utilizing Calcium Acetylsalicylate
The unique chemical structure of calcium acetylsalicylate, combining a therapeutic agent with a biocompatible cation, makes it a promising candidate for applications in advanced materials science, particularly in biomaterials and drug delivery systems.
Biomaterials for Tissue Regeneration: Research has shown that aspirin can be synergistically combined with calcium phosphate-based mineral particles in macroporous scaffolds to accelerate bone regeneration. nih.govthno.org The aspirin helps modulate the local immune response, while the calcium phosphate (B84403) provides an osteoconductive matrix. nih.gov Given that calcium acetylsalicylate already contains the calcium ion, it is a prime candidate for direct integration into such scaffolds. Future studies could explore the development of materials where calcium acetylsalicylate is a core component, potentially offering controlled, localized release of both acetylsalicylate and bioactive calcium ions to enhance tissue healing. nih.govnih.gov Its use in novel dental cements, combined with materials like calcium phosphate, is another promising area that leverages its potential anti-inflammatory and remineralizing properties. nih.gov
Drug Delivery Systems: Calcium carbonate nanoparticles have been extensively studied as biocompatible and pH-sensitive carriers for delivering drugs and proteins. researchgate.netresearchgate.netmdpi.com The synthesis of calcium acetylsalicylate nanoparticles represents a logical next step, creating a delivery system where the carrier (calcium) is an integral part of the active compound. Such nanoparticles could offer advantages in terms of drug loading, stability, and controlled release. Similarly, nanostructured calcium silicate (B1173343) materials are being explored for drug delivery due to their high surface area and pH-responsive release properties. nih.gov Formulating calcium acetylsalicylate with these advanced silicate materials could lead to sophisticated, targeted delivery platforms.
Functional Polymers: The concept of creating polymers from therapeutic agents, such as "PolyAspirin," has been introduced as a way to create safer, more potent drug forms. sciencedaily.com These polymers consist of aspirin molecules strung together in a chain. sciencedaily.com Future research could investigate the polymerization of monomers derived from calcium acetylsalicylate. The presence of the divalent calcium ion could allow for unique cross-linking opportunities, leading to the formation of novel hydrogels or other polymeric materials with inherent therapeutic properties and potentially different degradation and release profiles compared to PolyAspirin. acsh.org
Interdisciplinary Approaches in Calcium Acetylsalicylate Studies
Advancing the understanding and application of calcium acetylsalicylate will require a highly collaborative, interdisciplinary approach, breaking down traditional silos between scientific fields. mdpi.com
Pharmaco-engineering: This field merges pharmacology with materials science and engineering. A key collaborative effort would involve chemists synthesizing novel calcium acetylsalicylate-based materials (e.g., nanoparticles, polymers, or scaffold coatings) and engineers designing and fabricating devices for controlled drug delivery or tissue regeneration. nih.govresearchgate.net Biologists and pharmacologists would then evaluate the efficacy and biocompatibility of these new systems in vitro and in vivo. nih.gov
Computational and Systems Biology: High-throughput data from omics studies require the expertise of computational biologists and bioinformaticians. biorxiv.org An interdisciplinary team could integrate proteomic, metabolomic, and transcriptomic data to construct predictive models of how cells and organisms respond to calcium acetylsalicylate. frontiersin.org These models could help identify the most promising therapeutic avenues and generate new, testable hypotheses for laboratory and clinical researchers.
Clinical and Basic Science Collaboration: Translating fundamental discoveries into clinical applications requires a strong partnership between basic scientists and medical professionals. For example, materials scientists developing a new calcium acetylsalicylate-based bone graft would need to collaborate with orthopedic surgeons to understand the clinical needs and design relevant preclinical studies. nih.gov Similarly, pharmacologists studying the compound's effects on gastric mucosal cells would work with gastroenterologists to assess its potential for improved gastrointestinal tolerability compared to standard aspirin, a benefit suggested in studies of the related compound, carbasalate calcium. bmj.comnih.gov
Challenges and Opportunities in Calcium Acetylsalicylate Academic Research
The path forward for calcium acetylsalicylate research is filled with both significant challenges and compelling opportunities.
Challenges:
Formulation and Stability: Developing stable formulations for advanced applications, such as in nanoparticles or polymers, can be complex. The solubility and chemical stability of calcium acetylsalicylate in different physiological and synthetic environments must be thoroughly characterized to ensure predictable performance. google.com
Complexity of Omics Data: While powerful, omics technologies generate vast and complex datasets. A significant challenge lies in the robust analysis and biological interpretation of this data to extract meaningful and actionable insights. mdpi.com
Opportunities:
Improved Tolerability Profile: One of the most significant opportunities is the potential for better gastrointestinal tolerability. Carbasalate calcium, a complex of calcium acetylsalicylate and urea (B33335), has been shown to cause less gastroduodenal mucosal damage than aspirin at bioequivalent doses. bmj.comnih.gov Further research focused specifically on pure calcium acetylsalicylate could confirm this benefit, positioning it as a safer alternative for long-term therapy.
Novel Therapeutic Applications: The unique properties of calcium acetylsalicylate open the door to novel therapeutic applications beyond those of traditional aspirin. Its potential role in creating advanced biomaterials for bone and dental regeneration is a particularly promising area where it could offer dual therapeutic and regenerative functions. nih.govnih.gov
Personalized Medicine: By using omics technologies to understand how individuals' biological systems respond to calcium acetylsalicylate, there is an opportunity to contribute to the field of personalized medicine. biorxiv.org Identifying biomarkers that predict therapeutic response or risk of adverse effects could allow for more precise and effective use of the compound. bayer.com
Q & A
Q. Q1. What are the standard methodologies for synthesizing and purifying aspirin calcium in laboratory settings?
A: Aspirin calcium synthesis typically involves reacting acetylsalicylic acid (ASA) with calcium carbonate or hydroxide under controlled conditions. Key steps include:
- Reaction setup : Use stoichiometric ratios of ASA and calcium salts in aqueous or ethanol solvents. Excess calcium ensures complete neutralization of ASA’s carboxylic acid group.
- Purification : Vacuum filtration removes unreacted solids, followed by recrystallization to enhance purity .
- Quality control : Thin-layer chromatography (TLC) with silica gel plates and UV visualization verifies purity by comparing Rf values against ASA and calcium carbonate standards. Ethyl acetate/hexane (1:1) is a common mobile phase .
Q. Q2. How do researchers validate the chemical stability of aspirin calcium in experimental formulations?
A: Stability studies employ:
- Spectrophotometric analysis : Measure absorbance at specific wavelengths (e.g., 243.2 nm for aspirin calcium) to detect degradation products like salicylic acid .
- High-performance thin-layer chromatography (HPTLC) : Quantify active pharmaceutical ingredients (APIs) using pre-coated silica plates and densitometric scanning. Validation parameters include linearity (10–100 µg/mL), precision (%RSD < 2%), and recovery rates (95–105%) .
Q. Q3. What pharmacological assays are used to assess aspirin calcium’s antiplatelet efficacy in vitro?
A:
- Platelet aggregation tests : Use platelet-rich plasma (PRP) treated with collagen or ADP as agonists. Aspirin calcium’s inhibition is quantified via light transmission aggregometry (LTA) .
- Cyclooxygenase (COX) activity assays : Measure thromboxane B2 (TXB2) production in serum using ELISA kits to confirm COX-1 inhibition .
Advanced Research Questions
Q. Q4. How should clinical trials design protocols to evaluate aspirin calcium’s efficacy in preventing preeclampsia while minimizing confounding variables?
A:
- Population stratification : Exclude high-risk subgroups (e.g., pre-existing coagulopathies, placenta previa) to isolate aspirin calcium’s effects .
- Blinding and placebo controls : Use matched placebos (e.g., microcrystalline cellulose) to mimic taste, color, and packaging of active drugs .
- Outcome metrics : Track systolic/diastolic blood pressure, proteinuria, and gestational age at delivery. Adjust for covariates like maternal age and baseline calcium intake .
Q. Q5. How do albumin levels influence the interpretation of calcium homeostasis data in aspirin calcium studies?
A: Total serum calcium measurements are unreliable in hypoalbuminemia, as 40–50% of calcium is albumin-bound. Corrected calcium (Adj-Ca) formulas (e.g., Adj-Ca = Total Ca + 0.8 × (4.0 – Albumin)) adjust for albumin levels but may overestimate ionized calcium in renal impairment . Advanced studies prioritize direct ionized calcium assays via ion-selective electrodes (ISEs) for accuracy, especially in cohorts with albumin <3.0 g/dL .
Q. Q6. How can researchers resolve contradictions in aspirin calcium’s pharmacokinetic data across studies?
A:
- Meta-analysis : Apply GRADEpro GDT to harmonize data from heterogeneous studies (e.g., differing dosages, populations) .
- Sensitivity analysis : Test if outcomes persist after excluding outliers or adjusting for albumin/renal function .
- Mechanistic modeling : Use compartmental models to differentiate between absorption variability (e.g., pH-dependent solubility) and metabolic clearance .
Q. Q7. What statistical approaches address misclassification bias in calcium status when studying aspirin calcium’s cardiovascular effects?
A:
Q. Q8. How do researchers design studies to evaluate aspirin calcium’s synergism with other ions (e.g., magnesium) in vascular health?
A:
- Factorial design : Test aspirin calcium ± magnesium supplements in distinct arms.
- Endpoint biomarkers : Measure endothelial function (flow-mediated dilation) and inflammatory markers (CRP, IL-6) .
Methodological Guidance
Q. Q9. What strategies optimize literature reviews for aspirin calcium’s mechanism of action?
A:
Q. Q10. How can researchers apply the FINER framework to formulate studies on aspirin calcium?
A: Align questions with:
Q. Tables for Reference
| Analytical Method | Key Parameters | Validation Criteria |
|---|---|---|
| HPTLC | Linearity (R² > 0.995) | Precision (%RSD < 2%) |
| Difference Spectroscopy | Absorbance at 243.2/297 nm | Recovery (95–105%) |
| Clinical Trial Design | Considerations |
|---|---|
| Blinding | Matched placebo for taste/color |
| Stratification | Exclude placenta previa, coagulopathies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
